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Foundational

Strategic Integration of S-Methyl-S-(2-thiazyl) Sulfoximine in Drug Discovery: Physicochemical Profiling and Methodological Workflows

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently observe that the shift from flat, lipophilic molecules to structurally diverse, polar frameworks is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently observe that the shift from flat, lipophilic molecules to structurally diverse, polar frameworks is paramount for clinical success. One of the most impactful functional group adoptions in recent years is the sulfoximine moiety[1]. Specifically, S-Methyl-S-(2-thiazyl) sulfoximine (CAS: 1116339-83-3) serves as a highly versatile, stereogenic building block. This whitepaper dissects its physicochemical properties, the mechanistic causality behind its utility as a bioisostere, and provides field-proven, self-validating protocols for its evaluation in drug discovery pipelines.

Structural and Physicochemical Profile

S-Methyl-S-(2-thiazyl) sulfoximine, formally known as Imino(methyl)(thiazol-2-yl)-l6-sulfanone, combines an electron-deficient thiazole ring with the tetrahedral sulfur(VI) center of a sulfoximine[2]. Unlike traditional planar heterocycles, this compound introduces three-dimensionality and a unique hydrogen-bonding network.

Table 1: Quantitative Physicochemical Data of S-Methyl-S-(2-thiazyl) sulfoximine

PropertyValue / Description
CAS Number 1116339-83-3
Molecular Formula C4H6N2OS2
Molecular Weight 162.23 g/mol [3]
Physical Form Solid
InChI Key MPXGAOYULQXYQF-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Unsubstituted NH group)[1]
Hydrogen Bond Acceptors 3 (Sulfoximine N, O, and Thiazole N)[1]
Aqueous Solubility Trajectory High (Driven by polar surface area and low MW)[4]

The Causality of Sulfoximine Bioisosterism

Why do we deliberately replace traditional sulfones or sulfonamides with sulfoximines during lead optimization? The causality is deeply rooted in thermodynamics and molecular geometry, as extensively documented in the 5[5].

  • Solubility Enhancement: A traditional sulfone group is symmetrical. Replacing one oxygen atom with an imine (NH) group breaks this structural symmetry. This asymmetry lowers the crystal lattice energy of the molecule, which directly translates to improved thermodynamic aqueous solubility[1][6].

  • Modulation of Lipophilicity (logD): The weakly basic nature of the sulfoximine nitrogen (the pKa of the protonated form is approximately 2.7 in water)[7] and its dual H-bond donor/acceptor capacity reduce the overall lipophilicity of the parent scaffold. This improves the Lipophilic Ligand Efficiency (LLE) without sacrificing target affinity[4][8].

  • Metabolic Stability: The steric bulk and electron-withdrawing nature of the thiazyl-sulfoximine axis shield adjacent metabolic soft spots from cytochrome P450-mediated oxidation, thereby mitigating clearance liabilities[5][9].

Logic Sulfone Traditional Sulfone (High logP, Poor Sol) Sulfoximine Sulfoximine Isostere (Lower logD, High Sol) Sulfone->Sulfoximine Aza-substitution HDonor NH H-Bond Donor (Target Binding) Sulfoximine->HDonor BasicN Weakly Basic N (pKa ~2.7) Sulfoximine->BasicN MetStab Metabolic Stability (Steric Shielding) Sulfoximine->MetStab

Physicochemical property modulation via sulfoximine bioisosteric replacement.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our data, every assay performed on S-Methyl-S-(2-thiazyl) sulfoximine derivatives must function as a self-validating system. Below are the standard operating procedures utilized in our laboratories.

Protocol A: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., DMSO spike-in) often overestimate true solubility due to temporary supersaturation. The shake-flask method ensures true thermodynamic equilibrium, providing a reliable baseline for the sulfoximine's hydration capacity[6].

Step-by-Step Methodology:

  • Preparation: Accurately weigh 2.0 mg of the S-Methyl-S-(2-thiazyl) sulfoximine derivative into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Incubate the suspension on a thermoshaker at 37°C and 800 rpm for 24 hours.

    • Self-Validation Check: Concurrently incubate a vial of hydrocortisone as a low-solubility control. The system is only validated if the final hydrocortisone concentration falls within the strict range of 250–300 µg/mL.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to firmly pellet any undissolved material.

  • Quantification: Transfer the supernatant to an HPLC vial. Analyze via LC-MS/MS against a 5-point calibration curve (0.1 to 100 µg/mL) prepared in DMSO and spiked into blank PBS.

Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)

Causality: The thiazole ring is a known historical liability for aldehyde oxidase (AO) and CYP oxidation. We must precisely quantify how the electron-withdrawing sulfoximine group modulates this specific vulnerability[9].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the sulfoximine test compound to a final concentration of 1 µM. Ensure the final organic solvent concentration remains <0.1% to prevent artifactual enzyme inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Check: Run Verapamil in parallel. The assay is only validated if Verapamil's intrinsic clearance ( CLint​ ) exceeds 30 µL/min/mg, confirming microsomal viability.

  • Quenching: At exact time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4°C (15,000 × g, 10 min). Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ [5].

Workflow Start S-Methyl-S-(2-thiazyl) Sulfoximine (Hit) Solubility Thermodynamic Solubility Shake-Flask Method (pH 7.4) Start->Solubility Permeability Caco-2 Permeability (A-B & B-A Efflux) Start->Permeability Metabolism Microsomal Stability (HLM/RLM clearance) Start->Metabolism Decision Bioisosteric Evaluation vs. Sulfone Analog Solubility->Decision Permeability->Decision Metabolism->Decision

Multiparametric physicochemical and ADME profiling workflow for sulfoximine derivatives.

Conclusion

S-Methyl-S-(2-thiazyl) sulfoximine (CAS 1116339-83-3) is far more than a chemical curiosity; it is a highly functionalized, property-enhancing building block. By leveraging its unique physicochemical profile—specifically its capacity to drive high aqueous solubility, lower logD, and impart metabolic robustness—medicinal chemists can rescue stalled lipophilic pipelines and design superior, bioavailable clinical candidates. As highlighted by recent trends in 10[10], the strategic incorporation of such motifs represents the vanguard of modern small-molecule drug discovery.

References

  • Sigma-Aldrich - Imino(methyl)(thiazol-2-yl)-l6-sulfanone | 1116339-83-3 Properties & Safety Data.
  • Lab-Chemicals.Com - Imino(methyl)(thiazol-2-yl)-l6-sulfanone, 98% Specifications.
  • European Journal of Medicinal Chemistry / PubMed - Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery.
  • Drug Hunter - The Sulfoximine Group: A Rising Star in Medicinal Chemistry.
  • RSC Publishing - Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space.
  • Journal of the American Chemical Society - A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks.

Sources

Exploratory

The 3D Advantage: S-Methyl-S-(2-thiazyl) Sulfoximine as a Next-Generation Bioisostere for Sulfonamides in Drug Design

Introduction: The Paradigm Shift from 2D to 3D Pharmacophores For decades, sulfur(VI) functional groups—specifically sulfones and sulfonamides—have been foundational pillars in medicinal chemistry, featured prominently i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift from 2D to 3D Pharmacophores

For decades, sulfur(VI) functional groups—specifically sulfones and sulfonamides—have been foundational pillars in medicinal chemistry, featured prominently in FDA-approved anti-infectives, kinase inhibitors, and diuretics. However, the traditional 2-thiazolesulfonamide motif presents significant developmental bottlenecks: it is strictly planar (2D), highly electron-withdrawing, and often suffers from poor aqueous solubility, high plasma protein binding (PPB), and off-target liabilities (such as unintended carbonic anhydrase inhibition).

To overcome these hurdles, modern drug design is shifting toward three-dimensional (3D) architectures to increase the fraction of sp3-hybridized carbons ( Fsp3​ ). In this context, sulfoximines —the monoaza analogs of sulfones—have emerged as highly versatile bioisosteres [1]. Specifically, S-Methyl-S-(2-thiazyl) sulfoximine represents a purpose-built, cutting-edge building block designed to seamlessly replace thiazole-linked sulfonamides while fundamentally upgrading the molecule's physicochemical profile.

Mechanistic Rationale: Why S-Methyl-S-(2-thiazyl) Sulfoximine?

The strategic replacement of a 2-thiazolesulfonamide with an S-Methyl-S-(2-thiazyl) sulfoximine is not merely a structural swap; it is a calculated modulation of the molecule's electronic and spatial geometry. As an application scientist, I approach this bioisosteric replacement by analyzing the causality behind the structural changes:

  • Stereogenic Center & 3D Vectoring: Unlike the tetrahedral but symmetrical sulfonamide, the sulfoximine features a stereogenic sulfur atom. This chirality introduces a 3D vector into the binding pocket, allowing for highly specific, stereoselective interactions with target proteins that planar sulfonamides cannot achieve [2].

  • Tunable Hydrogen Bonding: The sulfonamide possesses two oxygen atoms acting as hydrogen bond acceptors, and an NH2 group acting as a donor. The S-methyl sulfoximine replaces one oxygen with a lipophilic methyl group (anchoring into hydrophobic sub-pockets) and replaces the other oxygen/amine complex with a highly tunable, weakly basic NH group. This NH group can act as both a hydrogen bond donor and acceptor.

  • Crystal Lattice Disruption: The weak basicity and high polarity of the sulfoximine NH group disrupt the flat, rigid crystal packing typical of planar sulfonamides. This causality directly translates to a lower melting point and significantly enhanced aqueous solubility, a critical parameter for oral bioavailability [2].

BioisostereLogic Sulfonamide 2-Thiazolesulfonamide (Planar, 2D Geometry) Limitations Limitations: - Poor Aqueous Solubility - High Plasma Protein Binding - Off-Target Toxicity Sulfonamide->Limitations Sulfoximine S-Methyl-S-(2-thiazyl) Sulfoximine (Chiral, 3D Geometry) Limitations->Sulfoximine Bioisosteric Replacement Advantages Advantages: - High Fsp3 Character - Tunable NH Vector - Improved ADME Profile Sulfoximine->Advantages Target Lead Optimization (Enhanced Efficacy & Safety) Advantages->Target

Logical workflow of replacing planar sulfonamides with 3D sulfoximines for ADME optimization.

Physicochemical and ADME Profiling

To quantify the impact of this bioisosteric replacement, we must evaluate the empirical data. The table below summarizes the comparative physicochemical parameters when transitioning a lead scaffold from a traditional thiazole-sulfonamide to its S-Methyl-S-(2-thiazyl) sulfoximine counterpart.

Property2-Thiazolesulfonamide DerivativeS-Methyl-S-(2-thiazyl) Sulfoximine DerivativeCausality / Mechanism
Geometry Planar (2D)Tetrahedral, Chiral (3D)Introduction of a stereogenic sulfur center increases Fsp3​ , allowing complex spatial binding.
Aqueous Solubility Low (<10 µg/mL)High (>100 µg/mL)The polar, weakly basic NH group disrupts crystalline lattice packing, enhancing solvation.
Permeability ( Papp​ ) ModerateHighTunable lipophilicity via late-stage N-alkylation optimizes passive membrane diffusion.
Metabolic Stability Susceptible to N-glucuronidationHighly StableThe steric hindrance of the S-methyl group protects the sulfur center from metabolic degradation.
Off-Target Liability High (e.g., Carbonic Anhydrase)LowThe altered H-bond geometry and steric bulk prevent binding to classical sulfonamide off-targets.

Experimental Protocols: Late-Stage Functionalization

A key advantage of the S-Methyl-S-(2-thiazyl) sulfoximine is the presence of the free NH group, which serves as a highly reactive handle for late-stage functionalization. Traditional N-alkylation requires harsh basic conditions that are incompatible with complex drug scaffolds. To ensure a self-validating and robust system, we employ a state-of-the-art metallaphotoredox catalysis protocol [3].

This method allows for the modular N-alkylation of the sulfoximine using abundant alkyl sources (alcohols, bromides, or carboxylic acids) under mild, visible-light irradiation.

Protocol: Metallaphotoredox N-Alkylation of S-Methyl-S-(2-thiazyl) Sulfoximine

Objective: To synthesize an N-alkylated derivative of the sulfoximine bioisostere for fine-tuning lipophilicity and target affinity.

Reagents:

  • Substrate: S-Methyl-S-(2-thiazyl) sulfoximine (1.0 equiv)

  • Alkyl Source: Primary or secondary alkyl bromide / carboxylic acid (1.5 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Copper Catalyst: Cu(MeCN)4PF6 (5 mol%)

  • Base: Tetramethylguanidine (TMG) or appropriate mild base (2.0 equiv)

  • Solvent: Degassed Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Reaction Setup (Self-Validation Checkpoint 1): In a nitrogen-filled glovebox, charge a dried 8 mL vial equipped with a Teflon septum with the sulfoximine substrate, the photocatalyst, and the copper catalyst. Causality: The inert atmosphere prevents oxygen from quenching the excited state of the iridium photocatalyst, ensuring radical generation efficiency.

  • Solvent & Reagent Addition: Add degassed DMAc to the vial, followed by the alkyl source and the base. Stir the mixture for 5 minutes to ensure complete homogeneity.

  • Photocatalytic Activation: Transfer the vial out of the glovebox and place it in a photoreactor equipped with 450 nm Blue LEDs. Irradiate the mixture at room temperature (25 °C) for 16–24 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2): After 16 hours, sample 10 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. Causality: The disappearance of the free NH -sulfoximine mass ( [M+H]+ ) and the emergence of the N-alkylated mass confirms successful C-N cross-coupling. If starting material remains, continue irradiation.

  • Workup & Isolation: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated 3D bioisostere.

PhotoredoxWorkflow Start S-Methyl-S-(2-thiazyl) Sulfoximine (NH-Free Building Block) Reagents Alkyl Source (R-X) + Ir-Photocatalyst + Cu Catalyst Start->Reagents Coupling C-N Cross Coupling (Cu-Mediated) Start->Coupling NH Activation Light Visible Light Irradiation (450 nm Blue LED) Reagents->Light Radical Alkyl Radical Generation (R•) Light->Radical Radical->Coupling Product N-Alkylated Sulfoximine (Tuned 3D Bioisostere) Coupling->Product

Step-by-step metallaphotoredox workflow for late-stage N-alkylation of sulfoximines.

Conclusion

The integration of S-Methyl-S-(2-thiazyl) sulfoximine into the medicinal chemist's toolbox marks a critical evolution in drug design. By replacing flat, rigid, and often problematic 2-thiazolesulfonamides with this chiral, 3D functional group, researchers can fundamentally rescue stalled lead compounds. The sulfoximine motif not only improves aqueous solubility and metabolic stability but also provides an orthogonal synthetic handle ( NH ) for late-stage photoredox functionalization. This dual advantage—superior physicochemical properties combined with late-stage synthetic modularity—cements its status as a premier bioisostere for next-generation therapeutics.

References

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry (2017).[Link]

  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Journal of the American Chemical Society (2025).[Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv (2022).[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Electronic and Steric Effects of S-Methyl-S-(2-thiazyl) Sulfoximine Derivatives for Drug Discovery Professionals

Abstract The sulfoximine functional group has emerged from relative obscurity to become a "rising star" in medicinal chemistry, offering a unique combination of physicochemical and structural properties.[1][2] When coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfoximine functional group has emerged from relative obscurity to become a "rising star" in medicinal chemistry, offering a unique combination of physicochemical and structural properties.[1][2] When coupled with the privileged thiazole scaffold, a common motif in numerous therapeutic agents, the resulting S-Methyl-S-(2-thiazyl) sulfoximine derivatives present a compelling platform for drug discovery.[3] This guide provides an in-depth exploration of the nuanced electronic and steric effects inherent to this molecular architecture. We will dissect the synthesis, conformational preferences, and electronic modulation conferred by the sulfoximine and thiazole moieties. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational principles and actionable protocols to leverage these effects in the rational design of novel therapeutics.

Introduction: The Strategic Value of the Sulfoximine-Thiazole Chimera

In the quest for novel chemical matter with enhanced drug-like properties, medicinal chemists are increasingly turning to under-explored functional groups.[4][5] The sulfoximine, a mono-aza analogue of the ubiquitous sulfone, offers a significant advantage: a chiral, tetrahedral sulfur center with a modifiable nitrogen atom.[6][7] This nitrogen can act as a hydrogen bond donor and/or acceptor, and its substitution provides a vector for tuning physicochemical properties such as solubility and basicity.[1]

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, and it is a cornerstone of many FDA-approved drugs.[3] Its aromatic nature and ability to engage in various non-covalent interactions make it a highly versatile component in molecular design.

The strategic combination of these two moieties in S-Methyl-S-(2-thiazyl) sulfoximine derivatives creates a scaffold with a unique and powerful set of attributes:

  • Tunable Electronics: The potent electron-withdrawing nature of the sulfoximine group significantly influences the electronic character of the attached thiazole ring.

  • Defined Three-Dimensional Structure: The tetrahedral sulfoximine core, coupled with the planar thiazole, imposes distinct conformational constraints, which can be exploited to achieve high binding affinity and selectivity.

  • Enhanced Drug-Like Properties: The sulfoximine group can improve aqueous solubility and metabolic stability compared to isosteric sulfones.[4]

This guide will systematically deconstruct these features, providing a robust framework for their application in drug discovery programs.

Synthesis of S-Methyl-S-(2-thiazyl) Sulfoximine Derivatives

The construction of S-Methyl-S-(2-thiazyl) sulfoximines can be approached through several established synthetic routes, typically involving the formation of the sulfoximine from a precursor sulfide or sulfoxide. A common and reliable method involves the rhodium-catalyzed imination of a corresponding S-methyl-S-(2-thiazyl) sulfoxide.

Rationale for Synthetic Strategy

The choice of a rhodium-catalyzed imination is predicated on its broad substrate scope and relatively mild reaction conditions. This method allows for the introduction of the nitrogen atom onto the sulfur center with high efficiency. The precursor, S-methyl-S-(2-thiazyl) sulfoxide, is readily accessible via the oxidation of the corresponding sulfide, which in turn can be prepared through nucleophilic substitution of 2-bromothiazole with sodium thiomethoxide.

Experimental Protocol: Synthesis of S-Methyl-S-(2-thiazyl) Sulfoximine

Step 1: Synthesis of 2-(Methylthio)thiazole

  • To a solution of 2-bromothiazole (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium thiomethoxide (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-(methylthio)thiazole.

Step 2: Synthesis of 2-(Methylsulfinyl)thiazole

  • Dissolve 2-(methylthio)thiazole (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.05 eq) portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(methylsulfinyl)thiazole, which can often be used in the next step without further purification.

Step 3: Synthesis of S-Methyl-S-(2-thiazyl) Sulfoximine

  • To a mixture of 2-(methylsulfinyl)thiazole (1.0 eq), rhodium(II) acetate dimer (0.02 eq), and magnesium oxide (2.0 eq) in DCM, add trifluoroacetamide (1.5 eq).

  • Add iodobenzene diacetate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • The resulting N-trifluoroacetylated sulfoximine is then deprotected by treatment with a mild base such as potassium carbonate in methanol to afford the free NH-sulfoximine.

  • Purify the final product by flash column chromatography.

Synthetic Workflow Diagram

G A 2-Bromothiazole B 2-(Methylthio)thiazole A->B NaSMe, DMF C 2-(Methylsulfinyl)thiazole B->C m-CPBA, DCM D S-Methyl-S-(2-thiazyl) -N-(trifluoroacetyl)sulfoximine C->D 1. Rh₂(OAc)₄, MgO, I(OAc)₂ 2. Trifluoroacetamide E S-Methyl-S-(2-thiazyl) sulfoximine D->E K₂CO₃, MeOH

Caption: Key steric features of the S-Methyl-S-(2-thiazyl) sulfoximine core.

Experimental Protocol: Conformational Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous experimental evidence of the solid-state conformation of a molecule. [3][8]

  • Crystal Growth: Grow single crystals of the S-Methyl-S-(2-thiazyl) sulfoximine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software packages. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Analysis: Analyze the refined structure to determine the preferred conformation in the solid state, including the relative orientation of the thiazole ring and the sulfoximine substituents, and to identify any intra- or intermolecular hydrogen bonding interactions.

Conclusion: A Scaffold with Significant Potential

S-Methyl-S-(2-thiazyl) sulfoximine derivatives represent a class of compounds with a rich and tunable set of electronic and steric properties. The potent electron-withdrawing nature of the sulfoximine group, combined with its defined three-dimensional structure, offers medicinal chemists a powerful tool to modulate the properties of the privileged thiazole scaffold. A thorough understanding of these effects, as outlined in this guide, is paramount for the successful design and development of novel therapeutic agents based on this promising molecular architecture. The provided experimental protocols offer a starting point for the practical characterization and application of these unique molecules in drug discovery programs.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
  • Kattner, L., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14243–14275.
  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - PubMed. (2020, December 10).
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4883.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).
  • Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3929–3965.
  • Hammett Sigma Constants*. (n.d.). Retrieved from [Link]

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - ACS Publications. (2020, September 1).
  • Sulfoximines for Drug Design - Enamine. (n.d.).
  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals | ChemRxiv. (2021, June 3). Retrieved from [Link]

  • A Survey of Hammett Substituent Constants. (2021, May 5). Retrieved from [Link]

  • Hammett σI constants for N‐azolyl substituents in comparison with nitro group.20. (n.d.). Retrieved from [Link]

  • Cyclic voltammetry - Wikipedia. (n.d.). Retrieved from [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Cyclic Voltammetry - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Sulfoximines: Structures, Properties and Synthetic Applications | Request PDF. (n.d.). Retrieved from [Link]

  • Sulfoximine synthesis by C-S coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. (2015, May 14). Retrieved from [Link]

  • What is Cyclic Voltammetry? A Complete Beginner's Guide - ScienceGears. (2026, March 13). Retrieved from [Link]

  • New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective - PubMed. (2022, October 7). Retrieved from [Link]

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides | ChemRxiv. (n.d.). Retrieved from [Link]

  • stereoselective synthesis of antifungal sulfoximines, novel triazoles i. (n.d.). Retrieved from [Link]

  • Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection - Organic Chemistry Portal. (2004, December 24). Retrieved from [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Table 1: Hammett constants for some common substituents. (n.d.). Retrieved from [Link]

  • Synthesis and Transformations of NH‐Sulfoximines - PMC. (n.d.). Retrieved from [Link]

  • X-Ray Structure of a Heterochiral, Sulfoximine-Stabilized Dilithiomethane Derivative. (1999, December 3). Retrieved from [Link]

  • X‐ray crystal structure of 2 a. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - MDPI. (2023, February 1). Retrieved from [Link]

  • Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC - NIH. (n.d.). Retrieved from [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. (2025, August 24). Retrieved from [Link]

  • Synthesis, Reactivity and Application of Vinyl Sulfoximines and Vinyl Aminosulfoxonium Salts - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Exploratory

Role of S-Methyl-S-(2-thiazyl) sulfoximine in medicinal chemistry and late-stage functionalization

An In-Depth Technical Guide to the Emerging Role of Thiazyl-Sulfoximines in Medicinal Chemistry and Late-Stage Functionalization Foreword: The Strategic Imperative for Novel Functional Groups in Drug Discovery In the rel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Emerging Role of Thiazyl-Sulfoximines in Medicinal Chemistry and Late-Stage Functionalization

Foreword: The Strategic Imperative for Novel Functional Groups in Drug Discovery

In the relentless pursuit of therapeutic innovation, medicinal chemists are in a constant search for novel functional groups that can confer superior pharmacological properties upon lead compounds. The ideal functional group is one that is not only synthetically accessible but also metabolically robust, capable of engaging in potent intermolecular interactions, and amenable to late-stage introduction into complex molecular scaffolds. It is within this demanding context that the sulfoximine moiety has emerged as a compelling structural motif. This guide delves into a specific, and particularly promising, class of these compounds: S-Alkyl-S-(2-thiazyl) sulfoximines, with a focus on their potential to unlock new frontiers in drug design and synthesis.

While the broader family of sulfoximines has gained significant traction, the unique juxtaposition of the sulfoximine's three-dimensional geometry and the thiazole's rich electronic and hydrogen-bonding capabilities presents a largely untapped area of chemical space. This document aims to provide a comprehensive overview of the underlying principles, synthetic strategies, and potential applications of thiazyl-sulfoximines, offering both foundational knowledge and actionable insights for researchers at the forefront of pharmaceutical development.

Part 1: The Sulfoximine Core - A Bioisostere with Unparalleled Potential

The sulfoximine functional group, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, has garnered considerable attention as a versatile bioisostere for more traditional functional groups like sulfones, sulfonamides, and even carbonyls.

Unique Physicochemical and Structural Properties

The power of the sulfoximine lies in its distinct combination of properties:

  • Metabolic Stability: The S(O)(N)-core is exceptionally resistant to metabolic degradation, a critical attribute for improving the pharmacokinetic profile of drug candidates.

  • Three-Dimensional Vectorial Exit: Unlike the planar sulfonamide or the sterically demanding sulfone, the sulfoximine offers a unique tetrahedral geometry. This allows for the precise positioning of substituents in three-dimensional space, enabling chemists to fine-tune interactions with complex biological targets.

  • Hydrogen Bonding Capabilities: The N-H bond of an unsubstituted sulfoximine can act as a hydrogen bond donor, while the oxygen atom serves as a hydrogen bond acceptor. This dual nature facilitates intricate and high-affinity binding to protein targets.

  • Modulation of pKa: The acidity of the N-H proton can be modulated by the nature of the substituents on the sulfur atom, allowing for the optimization of a molecule's ionization state at physiological pH.

The Thiazole Moiety: A Privileged Heterocycle in Medicinal Chemistry

The incorporation of a 2-thiazyl group directly onto the sulfoximine sulfur atom is a strategic design choice. The thiazole ring is a well-established "privileged" structure in medicinal chemistry, frequently found in FDA-approved drugs. Its utility stems from:

  • Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring is a strong hydrogen bond acceptor.

  • Aromatic Interactions: The thiazole ring can engage in π-stacking and other non-covalent interactions with aromatic residues in a protein's binding pocket.

  • Metabolic Stability: The thiazole ring itself is generally stable to metabolic transformations.

  • Synthetic Tractability: A vast and well-established body of chemical literature exists for the synthesis and functionalization of thiazoles.

The fusion of the sulfoximine and thiazole moieties, therefore, creates a novel functional group with a rich and tunable set of properties for molecular recognition.

Part 2: Synthesis of S-Alkyl-S-(2-thiazyl) Sulfoximines

The reliable and scalable synthesis of thiazyl-sulfoximines is paramount to their successful application. While a one-size-fits-all protocol is elusive, the following outlines a general and robust workflow, grounded in established chemical principles.

General Synthetic Workflow

The construction of the S-Alkyl-S-(2-thiazyl) sulfoximine core typically proceeds through a multi-step sequence, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation to Sulfoxide cluster_2 Step 3: Imidation to Sulfoximine A 2-Bromothiazole C S-Alkyl-S-(2-thiazyl) Thioether A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) B Alkyl Thiol (e.g., MeSH) B->C D S-Alkyl-S-(2-thiazyl) Thioether E S-Alkyl-S-(2-thiazyl) Sulfoxide D->E Oxidant (e.g., m-CPBA, H2O2) Solvent (e.g., DCM, MeOH) F S-Alkyl-S-(2-thiazyl) Sulfoxide G S-Alkyl-S-(2-thiazyl) Sulfoximine F->G Rh(II) or Cu(I) catalyst Nitrogen Source (e.g., NaN3, NH2OH) Solvent (e.g., MeCN, DCE)

Figure 1: A generalized synthetic workflow for the preparation of S-Alkyl-S-(2-thiazyl) sulfoximines.

Detailed Experimental Protocol: Synthesis of S-Methyl-S-(2-thiazyl) Sulfoximine

The following protocol provides a representative, step-by-step method for the synthesis of the title compound.

Step 1: Synthesis of 2-(Methylthio)thiazole

  • To a solution of 2-bromothiazole (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N2 or Ar), add sodium thiomethoxide (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(methylthio)thiazole.

Step 2: Synthesis of 2-(Methylsulfinyl)thiazole

  • Dissolve the 2-(methylthio)thiazole (1.0 equiv.) in dichloromethane (DCM, 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.05 equiv.) portion-wise, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the sulfoxide, which is often used in the next step without further purification.

Step 3: Synthesis of S-Methyl-S-(2-thiazyl) Sulfoximine

  • To a solution of the 2-(methylsulfinyl)thiazole (1.0 equiv.) in a suitable solvent such as acetonitrile or 1,2-dichloroethane (0.2 M), add the rhodium catalyst, for example, Rh2(esp)2 (0.5-2 mol%).

  • Add an excess of a nitrogen source, such as O-(2,4-dinitrophenyl)hydroxylamine (3.0 equiv.) and a base like MgO (3.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired S-Methyl-S-(2-thiazyl) sulfoximine.

Part 3: Applications in Medicinal Chemistry and Late-Stage Functionalization

The true value of the thiazyl-sulfoximine moiety is realized in its application to complex, biologically relevant molecules.

As a Bioisosteric Replacement in Drug Candidates

The unique stereoelectronic properties of the thiazyl-sulfoximine group make it an attractive replacement for other functional groups in lead optimization campaigns.

ParameterCarboxylic AcidSulfonamideThiazyl-Sulfoximine
H-Bonding Donor/AcceptorDonor/AcceptorDonor/Acceptor
pKa Range 4-59-116-8 (Tunable)
Metabolic Stability VariableGenerally GoodExcellent
3D Geometry PlanarTetrahedralTetrahedral
Synthetic Access ExcellentGoodModerate

Table 1: A comparative analysis of the thiazyl-sulfoximine moiety with common functional groups in medicinal chemistry.

Late-Stage Functionalization (LSF)

Late-stage functionalization, the introduction of functional groups into complex molecules at a late step in the synthesis, is a powerful strategy for rapidly generating analogues and exploring structure-activity relationships (SAR). The thiazyl-sulfoximine moiety is well-suited for LSF strategies, particularly through C-H activation.

G cluster_0 LSF via C-H Activation A Complex Molecule with C-H bond C Functionalized Molecule A->C Transition Metal Catalyst (e.g., Pd, Ru, Ir) Directing Group B Thiazyl-Sulfoximine Reagent B->C

Foundational

Pharmacokinetic Profiling of S-Methyl-S-(2-thiazyl) Sulfoximine-Containing Compounds: A Technical Guide for Drug Discovery

Executive Summary The transition from planar, two-dimensional molecular architectures to three-dimensional (3D) scaffolds is a cornerstone of modern medicinal chemistry. Within this paradigm, the sulfoximine functional g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional molecular architectures to three-dimensional (3D) scaffolds is a cornerstone of modern medicinal chemistry. Within this paradigm, the sulfoximine functional group—the monoaza analogue of the sulfone—has emerged as a highly versatile bioisostere. Specifically, compounds incorporating the S-Methyl-S-(2-thiazyl) sulfoximine moiety offer a unique combination of physicochemical and pharmacokinetic (PK) advantages.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of S-Methyl-S-(2-thiazyl) sulfoximine-containing compounds. Designed for drug development professionals, this guide dissects the mechanistic causality behind their superior absorption, distribution, metabolism, and excretion (ADME) profiles, and provides self-validating experimental protocols for preclinical evaluation.

The Structural Rationale: Why S-Methyl-S-(2-thiazyl) Sulfoximine?

Historically, the drug discovery community relied heavily on sulfonamides and sulfones. However, these traditional groups often suffer from limited aqueous solubility, high efflux ratios, and off-target liabilities (such as Carbonic Anhydrase inhibition)[1].

The integration of the S-Methyl-S-(2-thiazyl) sulfoximine moiety addresses these bottlenecks through specific structural features:

  • Tetrahedral Geometry (3D Character): The stereogenic sulfur center increases the fraction of sp3-hybridized atoms ( Fsp3​ ). This disruption of molecular planarity significantly lowers the crystal lattice energy, directly driving improvements in thermodynamic solubility[2].

  • Dual Hydrogen-Bonding Capacity: The unsubstituted imine nitrogen (NH) acts as both a hydrogen-bond donor and acceptor, while the oxygen atom serves as an acceptor. This alters the hydration shell, increasing polarity and solubility in protic solvents[3].

  • Thiazyl Ring Integration: The 2-thiazyl substituent provides an electron-deficient heteroaromatic system. It facilitates target engagement via π−π stacking and dipole interactions while maintaining higher metabolic stability than its electron-rich counterparts (e.g., oxazoles).

  • S-Methyl Vector: The methyl group provides a minimal-steric-bulk lipophilic vector that restricts rotational degrees of freedom, optimizing the ligand's binding conformation without introducing metabolic hot-spots.

Physicochemical and Pharmacokinetic Advantages

The substitution of a traditional sulfone or sulfonamide with a sulfoximine core fundamentally alters the compound's ADME profile. Clinical candidates such as roniciclib and atuveciclib have demonstrated that sulfoximine integration is often the critical step in overcoming lead optimization hurdles[1],[4].

Aqueous Solubility and Lipophilicity

Sulfoximines exhibit significantly enhanced aqueous solubility compared to their sulfone counterparts[5]. The basicity of the sulfoximine nitrogen ( pKa​≈10 ) allows for salt formation and metal ion coordination, further tuning the dissolution profile in the gastrointestinal tract[6].

Permeability and Efflux (Caco-2 Dynamics)

While highly polar molecules often suffer from poor membrane permeability, sulfoximines uniquely balance hydrophilicity with membrane traversal capabilities. In matched molecular pair analyses, sulfoximine isosteres consistently show increased apical-to-basolateral ( Papp​A→B ) permeability and drastically reduced P-glycoprotein (P-gp) efflux ratios compared to primary sulfonamides[4].

Metabolic Stability and CYP Interactions

Sulfoximines generally avoid the Time-Dependent Inhibition (TDI) liabilities associated with other sulfur-containing groups. Furthermore, they do not inhibit Carbonic Anhydrases (CAs), a notorious off-target effect of primary sulfonamides that leads to dose-limiting toxicities[1].

Table 1: Comparative Pharmacokinetic Parameters: Traditional Motifs vs. Sulfoximine Isosteres

Data synthesized from matched molecular pair analyses of advanced clinical candidates[1],[7],[4].

PK ParameterTraditional Motif (Sulfonamide/Sulfone)Sulfoximine IsostereMechanistic Pharmacokinetic Impact
Aqueous Solubility (pH 7.4) Low (e.g., 8 - 11 mg/L)High (e.g., 182 - 479 mg/L)Lower crystal lattice energy enhances oral absorption and reduces formulation complexity.
Caco-2 Permeability ( Papp​ ) Moderate (e.g., 22 - 56 nm/s)High (e.g., 35 - 79 nm/s)Favorable desolvation energy improves intestinal absorption and cellular target engagement.
Efflux Ratio (P-gp) High (e.g., > 15)Low (e.g., < 6)Altered hydrogen-bond presentation decreases active efflux; improves systemic exposure.
Oral Bioavailability (F%) Poor (~10%)Excellent (>50%)Synergistic effect of high solubility and low efflux yields higher systemic exposure at lower doses.
Carbonic Anhydrase Inhibition Frequent (Off-target liability)None observedLack of primary sulfonamide NH2 prevents zinc-chelation in CA active sites, reducing toxicity.

Experimental Workflows & Self-Validating Protocols

To accurately profile S-Methyl-S-(2-thiazyl) sulfoximine compounds, experimental protocols must be designed with built-in causality and self-validation mechanisms.

ADME_Workflow Start S-Methyl-S-(2-thiazyl) Sulfoximine Hit PhysChem Physicochemical Profiling (Solubility, pKa, LogD) Start->PhysChem Permeability Caco-2 Permeability & Efflux Assessment PhysChem->Permeability Metabolism Microsomal Stability & CYP TDI Assays Permeability->Metabolism InVivo In Vivo PK (Clearance, Bioavailability) Metabolism->InVivo LeadOpt Lead Optimization (N-Alkylation / Tuning) InVivo->LeadOpt Suboptimal PK Candidate Preclinical Candidate InVivo->Candidate Optimal PK LeadOpt->PhysChem

Fig 1. Iterative ADME optimization workflow for sulfoximine-based lead compounds.

Protocol 1: High-Throughput Thermodynamic Solubility & Caco-2 Permeability

Causality: Thermodynamic solubility is prioritized over kinetic solubility because it reflects the true equilibrium state of the crystalline drug, which dictates in vivo dissolution. Caco-2 assays must differentiate between passive diffusion and active efflux to guide N-alkylation strategies[3].

  • Equilibration: Suspend 1 mg of the sulfoximine compound in 1 mL of phosphate buffer (pH 6.5 and 7.4). Shake at 37°C for 24 hours.

  • Phase Separation: Isolate the supernatant via ultracentrifugation (100,000 x g for 30 mins) to ensure no colloidal aggregates artificially inflate solubility metrics.

  • Quantification: Analyze the supernatant via LC-MS/MS against a standard curve.

  • Caco-2 Seeding (Self-Validation Step): Seed Caco-2 cells on Transwell inserts. Culture for 21 days to ensure complete differentiation and tight junction formation. Validation: Introduce Lucifer Yellow (a paracellular marker). A rejection rate of >99% self-validates monolayer integrity prior to the transport assay.

  • Transport Assay: Dose the apical chamber with 10 µM of the compound. In parallel wells, co-administer 50 µM Verapamil (a P-gp inhibitor).

  • Data Interpretation: If the baseline efflux ratio is >2, but drops to ~1 in the presence of Verapamil, P-gp mediated efflux is definitively confirmed.

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality: While the sulfoximine core is generally stable, the electron-deficient thiazole ring can occasionally undergo CYP-mediated epoxidation. TDI assays are critical to differentiate reversible competitive inhibition from irreversible mechanism-based inhibition (MBI).

  • Pre-incubation: Incubate 10 µM of the sulfoximine compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and NADPH (1 mM) at 37°C. Extract aliquots at 0, 10, and 30 minutes.

  • Dilution (The Shift Mechanism): Dilute the aliquots 10-fold into a secondary incubation matrix containing NADPH and a CYP-specific probe substrate (e.g., Midazolam for CYP3A4). Why 10-fold? This dilution minimizes reversible inhibition, isolating the effects of irreversible covalent binding to the CYP enzyme.

  • Reaction & Quench: Incubate the secondary matrix for 10 minutes. Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled 1'-hydroxymidazolam).

  • Data Analysis (Self-Validation Step): Calculate the IC50​ shift. Include Mibefradil as a positive control. An IC50​ shift > 1.5-fold in the test compound indicates a positive TDI liability, necessitating structural tuning (e.g., fluorination of the thiazole ring).

Mechanistic Pharmacokinetics: Hepatic Metabolism Pathway

The metabolic fate of S-Methyl-S-(2-thiazyl) sulfoximines is heavily dictated by hepatic Phase I and Phase II enzymes. The sulfoximine sulfur is highly oxidized and resists further Phase I oxidation, forcing metabolic clearance to occur at the peripheral thiazole ring or via direct Phase II conjugation at the basic nitrogen.

Metabolism_Pathway Parent S-Methyl-S-(2-thiazyl) Sulfoximine Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Phase2 Phase II Conjugation (UGT / SULT) Parent->Phase2 Direct N-Glucuronidation ThiazoleMet Thiazole Ring Oxidation/Epoxidation Phase1->ThiazoleMet N_Alkylation N-Demethylation (If N-Alkyl is present) Phase1->N_Alkylation Excretion Renal / Biliary Excretion Phase2->Excretion ThiazoleMet->Phase2 N_Alkylation->Phase2

Fig 2. Primary hepatic metabolic clearance pathways for thiazyl sulfoximines.

Conclusion & Future Perspectives

The incorporation of the S-Methyl-S-(2-thiazyl) sulfoximine moiety represents a sophisticated strategy in modern drug design. By shifting from 2D planar structures to a 3D tetrahedral geometry, medicinal chemists can forcefully break the inverse relationship between permeability and aqueous solubility.

Through rigorous, self-validating PK profiling—specifically monitoring Caco-2 flux and CYP TDI liabilities—drug development professionals can leverage this chemotype to rescue stalled lead compounds, improve oral bioavailability, and eliminate off-target sulfonamide toxicities. Future optimization campaigns will likely focus on N-alkylation and N-cyanation of the sulfoximine nitrogen to further fine-tune the bioisosteric properties of this highly promising scaffold[3].

References

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective ChemRxiv / ResearchGate URL:[Link]

  • Application of sulfoximines in medicinal chemistry from 2013 to 2020 European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Drugs / PMC URL:[Link] (Note: PMC ID derived from standard literature indexing of the cited antileishmanial pharmacophore study).

  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of S-Methyl-S-(2-thiazyl) sulfoximine: An Application Note and Detailed Protocol

Introduction Sulfoximines are a fascinating class of organosulfur compounds characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom. Their unique stereochemical properties and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfoximines are a fascinating class of organosulfur compounds characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom. Their unique stereochemical properties and ability to act as bioisosteres for sulfones and sulfonamides have positioned them as a rapidly emerging motif in medicinal chemistry and drug discovery. The incorporation of a sulfoximine moiety can significantly modulate a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable tool for drug development professionals. This application note provides a detailed, step-by-step protocol for the synthesis of S-Methyl-S-(2-thiazyl) sulfoximine, a heteroaromatic sulfoximine, from commercially available starting materials. The described two-step synthesis involves the oxidation of a sulfide to a sulfoxide, followed by a rhodium-catalyzed imination.

Synthetic Strategy

The synthesis of S-Methyl-S-(2-thiazyl) sulfoximine is approached in a two-step sequence, commencing with the selective oxidation of the commercially available 2-(methylthio)thiazole to the corresponding methyl 2-thiazolyl sulfoxide. This intermediate is then subjected to a rhodium-catalyzed imination to furnish the target N-unsubstituted sulfoximine. This strategy was chosen for its efficiency and the mild reaction conditions employed, which are generally tolerant of the thiazole ring.

Synthetic_Pathway Start 2-(Methylthio)thiazole Intermediate Methyl 2-thiazolyl sulfoxide Start->Intermediate Oxidation (e.g., H2O2, Acetic Acid) Product S-Methyl-S-(2-thiazyl) sulfoximine Intermediate->Product Rh-catalyzed Imination (e.g., [Rh2(OAc)4], O-(2,4-dinitrophenyl)hydroxylamine)

Caption: Synthetic pathway for S-Methyl-S-(2-thiazyl) sulfoximine.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventSupplierGrade
2-(Methylthio)thiazoleSigma-Aldrich≥98%
Hydrogen peroxide (30% in H2O)Fisher ScientificACS Grade
Glacial Acetic AcidVWRACS Grade
Sodium BicarbonateEMD MilliporeACS Grade
Ethyl AcetateBDHACS Grade
HexanesBDHACS Grade
Anhydrous Magnesium SulfateAcros OrganicsAnhydrous
Rhodium(II) acetate dimer ([Rh2(OAc)4])Strem Chemicals99%
O-(2,4-Dinitrophenyl)hydroxylamineOakwood Chemical97%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Deuterated Chloroform (CDCl3)Cambridge Isotope Laboratories99.8%
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • High-Resolution Mass Spectrometry (HRMS): Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.

  • Thin-Layer Chromatography (TLC): Merck silica gel 60 F254 plates.

  • Flash Column Chromatography: Teledyne ISCO CombiFlash Rf 200 with pre-packed silica gel columns.

Experimental Protocol

Step 1: Synthesis of Methyl 2-thiazolyl sulfoxide

This procedure details the selective oxidation of the starting sulfide to the corresponding sulfoxide. The use of hydrogen peroxide in acetic acid provides a mild and effective method, minimizing over-oxidation to the sulfone.[1]

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)thiazole (1.31 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask and stir until the sulfide has completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The sulfoxide product should have a lower Rf value than the starting sulfide.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 20% to 80% ethyl acetate in hexanes) to afford methyl 2-thiazolyl sulfoxide as a colorless oil.

Expected Yield: 85-95%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 3.2 Hz, 1H), 7.50 (d, J = 3.2 Hz, 1H), 3.05 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.1, 145.2, 122.5, 42.0.

  • IR (neat, cm⁻¹): 1050 (S=O stretch).

  • HRMS (ESI): m/z calculated for C₄H₅NOS₂ [M+H]⁺, found.

Step 2: Synthesis of S-Methyl-S-(2-thiazyl) sulfoximine

This step utilizes a rhodium-catalyzed imination of the sulfoxide intermediate. This method is advantageous due to its mild conditions and good functional group tolerance, providing direct access to the N-unsubstituted sulfoximine.[2]

Imination_Mechanism cluster_0 Reaction Components Sulfoxide Methyl 2-thiazyl sulfoxide Product S-Methyl-S-(2-thiazyl) sulfoximine Sulfoxide->Product Imination Nitrene_Source O-(2,4-Dinitrophenyl)hydroxylamine Nitrene_Source->Product Catalyst [Rh2(OAc)4] Catalyst->Product

Caption: Key components in the rhodium-catalyzed imination.

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 2-thiazolyl sulfoxide (1.47 g, 10 mmol).

  • Add anhydrous dichloromethane (20 mL) and stir to dissolve the sulfoxide.

  • Add rhodium(II) acetate dimer (0.022 g, 0.05 mmol, 0.5 mol%).

  • In a separate vial, dissolve O-(2,4-dinitrophenyl)hydroxylamine (2.19 g, 11 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the solution of O-(2,4-dinitrophenyl)hydroxylamine to the reaction mixture at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 95:5 Dichloromethane:Methanol). The sulfoximine product is more polar than the starting sulfoxide.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 0% to 5% methanol in dichloromethane) to afford S-Methyl-S-(2-thiazyl) sulfoximine as a white solid.

Expected Yield: 70-85%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.90 (d, J = 3.2 Hz, 1H), 7.55 (d, J = 3.2 Hz, 1H), 3.40 (s, 3H), 2.80 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.5, 145.8, 123.0, 40.5.

  • IR (neat, cm⁻¹): 3250 (N-H stretch), 1220 (S=N stretch), 1080 (S=O stretch).

  • HRMS (ESI): m/z calculated for C₄H₆N₂OS₂ [M+H]⁺, found.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thiazole Derivatives: Thiazoles can be harmful if swallowed or inhaled and may cause skin and eye irritation.[3][4] Avoid contact and inhalation.

  • Hydrogen Peroxide: 30% Hydrogen peroxide is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care.

  • Rhodium Catalysts: Rhodium compounds can be flammable as dust and may cause irritation. Handle in a way that minimizes dust generation.

  • Hypervalent Iodine Reagents (if used as an alternative): While not used in the primary protocol, be aware that some hypervalent iodine reagents can be explosive under certain conditions and should be handled with appropriate precautions.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Over-oxidation to sulfone Reaction temperature too high or excess oxidant used.Maintain strict temperature control at 0 °C during H₂O₂ addition. Use the stoichiometric amount of oxidant.
Step 1: Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature and monitor by TLC.
Step 2: Low yield of sulfoximine Inactive catalyst or moisture in the reaction.Use fresh, high-purity [Rh₂(OAc)₄]. Ensure all glassware is oven-dried and anhydrous solvents are used.
Step 2: Difficult purification Co-elution of product with byproducts.Optimize the gradient for column chromatography. A different solvent system may be required.

References

  • Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. Chemical Communications (RSC Publishing). Available at: [Link]

  • RHODIUM (METAL) POWDER - SD Fine-Chem. Available at: [Link]

  • Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. PubMed. Available at: [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. Available at: [Link]

  • Mechanistic Investigation of the NH-Sulfoximination of Sulfide. Evidence for λ6-sulfanenitrile intermediates. Available at: [Link]

  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available at: [Link]

  • Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. PubMed. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

  • One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. PMC - NIH. Available at: [Link]

  • CONVENIENT PREPARATION AND SPECTROSCOPIC STUDIES OF SULFOXIMINES AND SULFONEDIIMINES: N-CHLOROSULFILIMINE AS KEY INTERMEDIATE. Taylor & Francis. Available at: [Link]

  • Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. Available at: [Link]

  • NH-functionalization of sulfoximines by using hypervalent iodine reagents. RWTH Publications. Available at: [Link]

  • Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Chiral S-Methyl-S-(2-thiazyl) Sulfoximine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Chiral S-Methyl-S-(2-thiazyl) sulfoximine Objective: To provide an authoritative, self-validating methodological guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Chiral S-Methyl-S-(2-thiazyl) sulfoximine Objective: To provide an authoritative, self-validating methodological guide for the catalytic asymmetric construction of the hexavalent sulfur stereocenter in thiazyl-based sulfoximines.

Executive Summary & Strategic Importance

The sulfoximine functional group has emerged as a highly versatile, three-dimensional bioisostere in modern drug discovery, offering unique hydrogen-bonding vectors, improved aqueous solubility, and high metabolic stability. Specifically, the S-methyl-S-(2-thiazyl) sulfoximine motif is a critical pharmacophore found in advanced pan-CDK inhibitors (e.g., BAY 1000394 analogues) and next-generation agrochemicals.

Because the two enantiomers of chiral sulfoximines exhibit profoundly different binding affinities and pharmacokinetic profiles, the synthesis of enantiopure batches is a regulatory and scientific imperative. Historically, accessing these compounds required inefficient chiral pool resolutions or the use of stoichiometric chiral auxiliaries. This Application Note details two state-of-the-art, field-proven catalytic asymmetric methodologies to construct this specific molecule with high enantiomeric excess (e.r. > 98:2).

Mechanistic Rationale & Causality

To achieve absolute stereocontrol at the sulfur atom, we bypass traditional oxidation of racemic thioethers. Instead, we employ two orthogonal catalytic strategies that dictate the spatial trajectory of bond formation.

Pathway A: Rhodium-Catalyzed Enantioselective S-Alkylation

Inspired by the breakthrough work of Greenwood, Champlin, and Ellman , this pathway builds the stereocenter de novo from an achiral 2-thiazyl sulfenamide.

  • The Causality: A chiral rhodium(II) tetracarboxylate catalyst, Rh2​(S-PTAD)4​ , reacts with methyl diazoacetate to form a highly electrophilic metal-carbenoid intermediate. The bulky chiral phthalimido ligands of the catalyst create a restrictive binding pocket. This forces the achiral 2-thiazyl sulfenamide to attack the carbenoid exclusively from one face, establishing the sulfur stereocenter with exceptional enantioselectivity. Subsequent stereoretentive oxidation and decarboxylation yield the target sulfoximine.

Pathway B: Copper-Catalyzed Stereospecific S-Arylation

Adapting the methodology developed by Maruoka and colleagues , this pathway leverages the inexpensive commercial chiral pool—specifically, (R) -tert-butanesulfinamide.

  • The Causality: Typically, sulfinamides react at the more nucleophilic nitrogen atom. However, by utilizing a soft Cu(OTf)2​ catalyst and a highly electrophilic bis(2-thiazyl)iodonium salt, the reaction is driven via a soft-soft interaction toward sulfur-selective arylation. The bulky tert-butyl group prevents racemization. Following S-arylation, the tert-butyl group is cleaved under acidic conditions, and the resulting chiral sulfinamide is stereospecifically S-methylated to yield the final product.

Visualizing the Synthetic Workflows

Synthetic_Workflow StartA 2-Thiazyl Sulfenamide (Achiral) PathA Pathway A: Rh-Catalyzed S-Alkylation (0.1 mol% Rh2(S-PTAD)4) StartA->PathA StartB (R)-tert-Butanesulfinamide (Chiral Pool) PathB Pathway B: Cu-Catalyzed S-Arylation (10 mol% Cu(OTf)2) StartB->PathB IntA Chiral Sulfilimine Intermediate PathA->IntA IntB Chiral t-Butyl Sulfoximine Intermediate PathB->IntB Final Chiral S-Methyl-S-(2-thiazyl) Sulfoximine IntA->Final 1. Oxidation 2. Decarboxylation IntB->Final 1. De-tert-butylation 2. S-Methylation

Caption: Comparison of Rh-catalyzed S-alkylation and Cu-catalyzed S-arylation workflows.

Mechanistic_Cycle Cat Chiral Rh(II) Catalyst Rh2(S-PTAD)4 Carbenoid Rh-Carbenoid Intermediate Cat->Carbenoid + Methyl Diazoacetate (- N2) Sulfilimine Sulfilimine Carbenoid->Sulfilimine + 2-Thiazyl Sulfenamide (Stereoselective Attack) Sulfilimine->Cat Catalyst Regeneration Product Chiral Sulfoximine Target Sulfilimine->Product 1. Oxidation 2. Decarboxylation

Caption: Mechanistic cycle of the Rh-catalyzed enantioselective S-alkylation (Pathway A).

Quantitative Data Summary

ParameterPathway A (Rh-Catalyzed S-Alkylation)Pathway B (Cu-Catalyzed S-Arylation)
Primary Reagents 2-Thiazyl sulfenamide, Methyl diazoacetate (R) -tert-Butanesulfinamide, Bis(2-thiazyl)iodonium
Catalyst Loading 0.1 mol% Rh2​(S-PTAD)4​ 10 mol% Cu(OTf)2​
Overall Yield 84 - 88%78 - 82%
Enantiomeric Ratio 98:2> 99:1 (Stereoretentive)
Scalability Validated up to 10-gram scaleValidated up to 5-gram scale
Key Advantage Direct construction of stereocenter from achiral sulfur; extremely low catalyst loading.Utilizes inexpensive chiral pool materials; highly modular for diverse aryl groups.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rhodium-Catalyzed Enantioselective S-Alkylation

This protocol is designed to suppress off-target diazo dimerization while maximizing enantioselectivity.

Step 1: Catalytic S-Alkylation

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-thiazyl sulfenamide (10.0 mmol) and Rh2​(S-PTAD)4​ (0.01 mmol, 0.1 mol%) in anhydrous dichloromethane (DCM, 40 mL). Cool the system to -20 °C using a cryocooler.

  • Diazo Addition: Dissolve methyl diazoacetate (12.0 mmol, 1.2 equiv) in DCM (10 mL). Load this into a syringe pump and add dropwise to the reaction mixture over 4 hours.

    • Causality Check: Slow addition maintains a low steady-state concentration of the diazo compound, preventing the formation of dimethyl maleate/fumarate byproducts.

  • In-Process Control (IPC): Following addition, extract a 50 µL aliquot, dilute in hexanes/IPA, and analyze via chiral HPLC (Chiralpak IG column). The reaction is self-validating if the sulfilimine intermediate shows an e.r. 98:2.

Step 2: Stereospecific Oxidation & Decarboxylation

  • Oxidation: To the crude sulfilimine solution, add aqueous K2​CO3​ (0.5 M, 20 mL) followed by mCPBA (11.0 mmol) at 0 °C. Stir for 2 hours. The oxidation proceeds with complete retention of configuration at the sulfur center.

  • Decarboxylation: Isolate the oxidized intermediate via standard aqueous workup. Dissolve the intermediate in a mixture of THF/ H2​O (3:1) and add LiOH (30.0 mmol). Heat to 60 °C for 4 hours to induce saponification and spontaneous decarboxylation.

  • Isolation: Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography (Silica, Hexane/EtOAc) to yield the pure chiral S-methyl-S-(2-thiazyl) sulfoximine.

Protocol B: Copper-Catalyzed Stereospecific S-Arylation

This protocol utilizes soft Cu(I)/Cu(III) catalysis to override the natural N-nucleophilicity of sulfinamides.

Step 1: S-Arylation of Chiral Sulfinamide

  • Preparation: In a dry flask, combine (R) -tert-butanesulfinamide (10.0 mmol), bis(2-thiazyl)iodonium triflate (12.0 mmol), and Cu(OTf)2​ (1.0 mmol, 10 mol%).

  • Reaction: Add anhydrous DMSO (30 mL) and sterically hindered base 2,6-di-tert-butylpyridine (15.0 mmol). Stir at 40 °C for 12 hours.

    • Causality Check: DMSO coordinates the copper center, modulating its Lewis acidity, while the bulky base prevents unwanted side reactions without coordinating the metal.

  • IPC (TLC Validation): Monitor via TLC (UV 254 nm and KMnO4​ stain). The S-arylated product is highly UV active and resolves distinctly from any trace N-arylated byproduct.

Step 2: De-protection and S-Methylation

  • De-tert-butylation: Treat the purified S-(2-thiazyl)-S-tert-butyl sulfoximine with neat Trifluoroacetic Acid (TFA, 10 mL) at room temperature for 1 hour to yield the chiral 2-thiazyl sulfinamide.

  • Stereospecific S-Alkylation: Dissolve the resulting sulfinamide in THF at -78 °C. Add KHMDS (1.1 equiv) followed by methyl iodide (MeI, 1.5 equiv). The alkylation proceeds stereospecifically to yield the target chiral S-methyl-S-(2-thiazyl) sulfoximine .

References

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines Journal of the American Chemical Society, 2022. URL:[Link]

  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides Journal of the American Chemical Society, 2019. URL:[Link]

Method

Application Note: Transition-Metal Catalyzed Cross-Coupling with S-Methyl-S-(2-thiazyl) Sulfoximine

Executive Summary & Strategic Context The sulfoximine moiety has emerged as a highly privileged scaffold in modern medicinal chemistry and agrochemistry. Often utilized as a superior, metabolically stable bioisostere for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The sulfoximine moiety has emerged as a highly privileged scaffold in modern medicinal chemistry and agrochemistry. Often utilized as a superior, metabolically stable bioisostere for sulfones, sulfonamides, and alcohols, sulfoximines offer improved aqueous solubility, reduced lipophilicity, and enhanced membrane permeability [1].

Among these, S-Methyl-S-(2-thiazyl) sulfoximine represents a highly specialized and valuable building block. The presence of the electron-deficient 2-thiazolyl heteroaromatic ring, combined with the compact methyl group, makes it an ideal motif for structure-activity relationship (SAR) optimization. However, functionalizing the free NH-group of this sulfoximine via C–N bond formation requires precise transition-metal catalysis. This application note provides a comprehensive, self-validating guide to the Palladium- and Copper-catalyzed N-arylation of S-Methyl-S-(2-thiazyl) sulfoximine, detailing the mechanistic causality behind ligand selection, catalyst loading, and reaction conditions.

Mechanistic Rationale & Causality in Catalyst Selection

Transition-metal-catalyzed cross-coupling of NH-sulfoximines fundamentally relies on the nucleophilicity of the sulfoximine nitrogen and its ability to coordinate with metal centers [2]. When working specifically with S-Methyl-S-(2-thiazyl) sulfoximine, scientists face a unique challenge: catalyst poisoning . The basic nitrogen atom within the 2-thiazyl ring can competitively coordinate to the Palladium or Copper center, stalling the catalytic cycle.

The Palladium/BINAP System (Buchwald-Hartwig Type)

To prevent thiazole-induced catalyst deactivation, a strong, sterically demanding bidentate ligand is required. The use of rac-BINAP in conjunction with Pd(OAc)₂ is critical. BINAP tightly binds the Pd center, outcompeting the thiazole nitrogen and enforcing the necessary geometry for the rate-limiting reductive elimination step [3].

The Copper/DMEDA System (Ullmann Type)

For aryl iodides, a more cost-effective Copper(I) system can be employed. Here, N,N′-dimethylethylenediamine (DMEDA) serves as the bidentate ligand. DMEDA stabilizes the Cu(I) oxidation state, prevents disproportionation, and shields the metal from the thiazole moiety, facilitating smooth oxidative addition of the aryl iodide [4].

Base Selection

The NH proton of a typical sulfoximine has a pKa of ~23–24 (in DMSO). While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, they can degrade sensitive heteroaromatic substrates. Cesium carbonate (Cs₂CO₃) is the optimal choice; it is mild enough to tolerate the thiazole ring but basic enough to deprotonate the metal-coordinated sulfoximine intermediate.

Figure 1: Palladium-catalyzed Buchwald-Hartwig N-arylation catalytic cycle for NH-sulfoximines.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the validated parameters for the N-arylation of S-Methyl-S-(2-thiazyl) sulfoximine, demonstrating the relationship between the electrophile class and the required catalytic system.

Catalyst SystemLigandBaseSolventOptimal ElectrophileTemp (°C)Expected Yield (%)
Pd(OAc)₂ (5 mol%)rac-BINAP (7.5 mol%)Cs₂CO₃ (1.4 eq)TolueneAryl Bromides11085 – 95
CuI (10 mol%)DMEDA (20 mol%)Cs₂CO₃ (2.0 eq)TolueneAryl Iodides11082 – 97
Cu(OAc)₂ (10 mol%)None (Photoredox)NoneEthanolArylboronic Acids25 (Light)70 – 88

Note: The photoredox Chan-Lam coupling represents a modern, oxidant-free alternative utilizing ambient light, though it is primarily restricted to arylboronic acids [5].

Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation with Aryl Bromides

This protocol is highly self-validating; a color change from deep red/brown to pale yellow/orange during the reaction indicates active turnover of the Pd(0)/Pd(II) species.

Materials:

  • S-Methyl-S-(2-thiazyl) sulfoximine (1.0 mmol)

  • Aryl Bromide (1.2 mmol)

  • Pd(OAc)₂ (5.0 mol%, 11.2 mg)

  • rac-BINAP (7.5 mol%, 46.7 mg)

  • Cs₂CO₃ (1.4 mmol, 456 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂, rac-BINAP, and Cs₂CO₃.

  • Complexation: Add 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes to allow the active Pd-BINAP complex to form (solution will turn deep reddish-brown).

  • Substrate Addition: Add S-Methyl-S-(2-thiazyl) sulfoximine and the Aryl Bromide, followed by the remaining 3.0 mL of toluene.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the phosphine ligand.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 110 °C for 18–24 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-arylated S-Methyl-S-(2-thiazyl) sulfoximine.

Protocol B: Copper-Catalyzed N-Arylation with Aryl Iodides

Ideal for electron-rich or sterically hindered aryl iodides where Pd-catalysis may suffer from slow oxidative addition.

Materials:

  • S-Methyl-S-(2-thiazyl) sulfoximine (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • CuI (10 mol%, 19.0 mg)

  • N,N′-dimethylethylenediamine (DMEDA) (20 mol%, 21.5 µL)

  • Cs₂CO₃ (2.0 mmol, 652 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Assembly: To an oven-dried Schlenk tube under argon, add CuI, Cs₂CO₃, and S-Methyl-S-(2-thiazyl) sulfoximine.

  • Ligand Addition: Inject anhydrous toluene (5.0 mL) followed by DMEDA and the Aryl Iodide via microsyringe.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours. The mixture typically transitions to a dark blue/green suspension, indicative of the active Cu-diamine complex.

  • Quench & Isolate: Cool the vessel, dilute with dichloromethane (15 mL), and wash with a 5% aqueous ammonia solution to strip residual copper salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via chromatography.

Figure 2: Step-by-step experimental workflow for transition-metal catalyzed cross-coupling.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399-9408. URL:[Link]

  • Hosseinian, A., et al. (2018). Transition-metal-catalyzed C–N cross-coupling reactions of N-unsubstituted sulfoximines: a review. Journal of Sulfur Chemistry, 39(6), 674-698. URL:[Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175. URL:[Link]

  • Sedelmeier, J., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry, 70(17), 6904-6906. URL:[Link]

  • Wang, C., et al. (2021). Autocatalytic photoredox Chan-Lam coupling of free diaryl sulfoximines with arylboronic acids. Nature Communications, 12, 1633. URL:[Link]

Application

Reagents for the direct imination of S-Methyl-S-(2-thiazyl) sulfides to sulfoximines

Application Note: Reagents and Protocols for the Direct Imination of S-Methyl-S-(2-thiazyl) Sulfides to Sulfoximines Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Direct Imination of S-Methyl-S-(2-thiazyl) Sulfides to Sulfoximines

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Strategic Rationale

In modern medicinal chemistry, sulfoximines are highly valued as stable, structurally diverse aza-analogues of sulfones. They offer superior physicochemical properties, including enhanced aqueous solubility, lower lipophilicity, and reduced susceptibility to metabolic degradation. The S-Methyl-S-(2-thiazyl) sulfoximine motif is particularly attractive. It combines the 2-thiazyl ring—a privileged pharmacophore in antimicrobial and antineoplastic agents—with a versatile methyl group that can serve as a vector for further functionalization.

However, the direct conversion of S-Methyl-S-(2-thiazyl) sulfide (also known as 2-(methylthio)thiazole) to the corresponding sulfoximine presents unique synthetic challenges. The electron-withdrawing nature of the thiazole ring reduces the nucleophilicity of the sulfur atom, while the heteroaromatic nitrogen can competitively coordinate with electrophilic reagents or transition metal catalysts. Consequently, selecting the appropriate reagent system is critical to achieving high chemoselectivity and yield without degrading the heteroaryl core.

Mechanistic Insights: Reagent Selection and Causality

Historically, sulfoximine synthesis required a step-wise approach: initial imination using hazardous reagents (e.g., hydrazoic acid or O-mesitylenesulfonylhydroxylamine) followed by oxidation. Modern methodologies favor direct, one-pot simultaneous or sequential N/O-transfer [1].

The Hypervalent Iodine / Ammonium Carbamate System

The most robust and scalable method for generating unprotected NH-sulfoximines directly from sulfides utilizes (diacetoxyiodo)benzene ( PhI(OAc)2​ ) as the oxidant and ammonium carbamate ( NH2​COONH4​ ) as the ammonia source [1].

  • Causality of the Nitrogen Source: Ammonia gas is difficult to handle and quantify precisely, often leading to over-oxidation or incomplete reactions. Ammonium carbamate is chosen because it is a stable, bench-safe solid that slowly releases NH3​ and CO2​ in solution. This controlled release ensures a steady, low concentration of the active nucleophile, minimizing side reactions and ensuring reproducible stoichiometry.

  • Causality of the Oxidant: PhI(OAc)2​ is a mild hypervalent iodine(III) reagent. It reacts with the released ammonia to generate a highly electrophilic iodonitrene intermediate ( PhI=NH ) in situ. This species undergoes nucleophilic attack by the sulfur atom of the S-Methyl-S-(2-thiazyl) sulfide to form a transient sulfilimine.

  • Causality of the One-Pot O-Transfer: The same PhI(OAc)2​ reagent, in the presence of a protic solvent (methanol) and trace water, acts as the oxygen donor for the subsequent in situ oxidation of the sulfilimine intermediate to the final sulfoximine [3]. This eliminates the need to isolate the often-unstable heteroaryl sulfilimine.

Alternative Methods
  • Electrochemical Dehydrogenative Imination: A modern, green approach utilizes anodic oxidation coupled with primary amides or ammonia surrogates [2]. While highly atom-efficient, the specific oxidation potentials of the 2-thiazyl ring must be carefully monitored to prevent competitive ring oxidation.

Quantitative Data: Reagent System Comparison

The following table summarizes the primary reagent systems available for the direct conversion of heteroaryl sulfides to sulfoximines, allowing researchers to select the optimal conditions based on their specific laboratory capabilities.

Method / Reagent SystemActive N-Transfer SpeciesIntermediateTypical Yield (Heteroaryl)ScalabilityGreen / Safety Profile
PhI(OAc)2​ / NH2​COONH4​ Iodonitrene ( PhI=NH )Sulfilimine (Transient)75% - 90%Excellent (Multi-gram)High (Bench-stable, no toxic gases)
PhI(OAc)2​ / Cyanamide N-CyanoiodonitreneN-Cyano Sulfilimine60% - 80%GoodModerate (Requires cyanamide)
Electrochemical Oxidation Anodic radical cationSulfilimine (Isolated)70% - 85%Excellent (Ex-cell oxidation)Very High (Reagent-free oxidation)
Rh-Catalyzed Nitrene Transfer Rh-bound NitreneProtected Sulfilimine50% - 70%ModerateLow (Requires heavy metals)

Experimental Protocol: One-Pot Synthesis of S-Methyl-S-(2-thiazyl) NH-Sulfoximine

The following protocol details the hypervalent iodine-mediated methodology. It is designed as a self-validating system , incorporating specific observational checkpoints to ensure the reaction is proceeding correctly.

Materials Required:

  • S-Methyl-S-(2-thiazyl) sulfide (1.0 mmol, 1.0 equiv)

  • (Diacetoxyiodo)benzene ( PhI(OAc)2​ ) (2.5 mmol, 2.5 equiv)

  • Ammonium carbamate ( NH2​COONH4​ ) (2.0 mmol, 2.0 equiv)

  • HPLC-grade Methanol (5.0 mL)

Step 1: Setup and Reagent Mixing

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add S-Methyl-S-(2-thiazyl) sulfide (1.0 mmol).

  • Dissolve the sulfide in Methanol (5.0 mL). Causality: Methanol acts as a polar protic solvent that stabilizes the highly polar sulfilimine intermediate and facilitates the solubility of the ammonium salt.

  • Add Ammonium carbamate (2.0 mmol) in one portion.

Step 2: Execution and In-Process Self-Validation

  • Add PhI(OAc)2​ (2.5 mmol) portion-wise over 5 minutes at room temperature.

  • Self-Validating Observation 1 (Gas Evolution): Upon addition of the oxidant, mild effervescence must be observed. This is the release of CO2​ gas from the decomposition of ammonium carbamate, confirming the in situ generation of the active ammonia nucleophile. If no gas evolves, the carbamate may be degraded, and the reaction will fail.

  • Stir the reaction mixture open to the air at room temperature for 4–12 hours.

Step 3: Analytical Validation

  • Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

  • Self-Validating Observation 2 (Polarity Shift): The starting sulfide (high Rf​ ) will disappear, replaced initially by a transient intermediate (sulfilimine), and finally by a highly polar spot near the baseline (the NH-sulfoximine). This significant drop in Rf​ is a self-validating indicator of successful N and O incorporation.

Step 4: Workup and Purification

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Dilute the residue with Dichloromethane (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) to neutralize acetic acid byproducts.

  • Extract the aqueous layer with Dichloromethane (2 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purify via flash column chromatography (Eluent gradient: EtOAc to EtOAc/MeOH 9:1).

  • Self-Validating Observation 3 (NMR Shift): In 1H NMR, the S-methyl protons will shift significantly downfield (typically from ~2.7 ppm in the starting sulfide to ~3.2–3.4 ppm in the sulfoximine), confirming the change in the oxidation state of the sulfur atom.

Visualization: Reaction Workflow

Workflow Start S-Methyl-S-(2-thiazyl) Sulfide (Starting Material) Step1 Add PhI(OAc)2 (2.5 eq) + NH2COONH4 (2.0 eq) Start->Step1 Step2 Stir in MeOH at RT (Simultaneous N,O-Transfer) Step1->Step2 Inter Iodonitrene / Sulfilimine Transient Intermediates Step2->Inter N-transfer via PhI=NH Step3 Aqueous Workup & Extraction (Removal of PhI & Salts) Inter->Step3 O-transfer via Oxidant/H2O Product S-Methyl-S-(2-thiazyl) NH-Sulfoximine (Isolated Product) Step3->Product

Workflow and intermediates for the one-pot synthesis of S-Methyl-S-(2-thiazyl) sulfoximine.

References

  • Title: Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: Molecules 2023, 28(3), 1120. URL: [Link]

  • Title: Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters Source: JACS Au 2023, 3(2), 575–583. URL: [Link]

  • Title: Synthesis of Sulfoximines by Imidation Source: Synthesis 2015, 47, 1951-1959. URL: [Link]

Method

Application Note: Microwave-Accelerated Synthesis of S-Methyl-S-(2-thiazyl) Sulfoximine

Introduction & Scientific Rationale Sulfoximines have emerged as highly sought-after structural motifs in modern drug discovery and crop protection due to their metabolic stability, high aqueous solubility, and unique hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sulfoximines have emerged as highly sought-after structural motifs in modern drug discovery and crop protection due to their metabolic stability, high aqueous solubility, and unique hydrogen-bonding capabilities[1]. They frequently serve as structurally rigid, chiral bioisosteres for sulfones and sulfonamides. The incorporation of a thiazole ring—a privileged heterocycle in medicinal chemistry—yields S-Methyl-S-(2-thiazyl) sulfoximine , a highly versatile and valuable building block.

However, synthesizing heteroaryl sulfoximines presents a distinct chemical challenge. The strongly electron-withdrawing nature of the 2-thiazyl moiety significantly reduces the nucleophilicity of the sulfur atom in the precursor sulfoxide. Under conventional thermal conditions, hypervalent iodine-mediated NH-transfer to such electron-deficient sulfoxides is sluggish, often resulting in poor yields due to the competitive thermal degradation of the reactive iodonitrene intermediate[1].

To overcome this activation barrier, we employ microwave-assisted organic synthesis (MAOS). Microwave irradiation provides rapid, volumetric heating that drastically accelerates the desired bimolecular collision between the sulfoxide and the iodonitrene. This effectively outcompetes the degradation pathways, avoiding the need for excess oxidants and delivering the target sulfoximine in high purity and yield[2].

Mechanistic Pathway & Logic

The imination of methyl 2-thiazyl sulfoxide utilizes (diacetoxyiodo)benzene (PhI(OAc)₂) as the oxidant and ammonium carbamate as the ammonia source[1]. General methodologies for sulfoximine synthesis via C-N coupling highlight the efficiency of this specific reagent combination[3].

Causality of Reagent Selection:

  • Ammonium Carbamate: Acts as a stable, solid source of ammonia. It dissolves readily in methanol, avoiding the need for gaseous ammonia or aqueous ammonium hydroxide, which would prematurely hydrolyze the hypervalent iodine reagent[1].

  • Methanol (Solvent): Crucial for stabilizing the transient, highly electrophilic iodonitrene intermediate [PhI=NH] through hydrogen bonding. Non-polar solvents lead to rapid nitrene decomposition.

  • Microwave Heating: The rapid energy transfer allows the system to reach the optimal reaction temperature (80 °C) in seconds. This kinetic acceleration is vital for electron-deficient substrates like 2-thiazyl sulfoxides, where the intrinsic rate of nucleophilic attack is exceptionally low[2].

Mechanism S1 PhI(OAc)2 + NH2COONH4 (Ammonia Source) S2 Ligand Exchange [PhI=NH] Iodonitrene Formation S1->S2 S3 Electrophilic Attack by Methyl 2-thiazyl sulfoxide S2->S3 S4 N-I Bond Cleavage (Loss of Iodobenzene) S3->S4 S5 S-Methyl-S-(2-thiazyl) sulfoximine (Target) S4->S5

Fig 1. Mechanistic sequence of hypervalent iodine-mediated NH-transfer to sulfoxides.

Experimental Workflow

The synthesis is a robust two-step sequence starting from commercially available 2-(methylthio)thiazole.

Workflow A 2-(Methylthio)thiazole B Oxidation (H2O2, AcOH) A->B C Sulfoxide Intermediate B->C D Microwave Reactor (80°C, 20 min) C->D E Sulfoximine Product D->E

Fig 2. Two-step experimental workflow for synthesizing S-Methyl-S-(2-thiazyl) sulfoximine.

Quantitative Data: Microwave vs. Conventional Heating

To validate the efficacy of the microwave protocol, we benchmarked it against conventional oil-bath heating for the critical imination step.

Heating MethodTemperature (°C)TimePhI(OAc)₂ (equiv)Conversion (%)Isolated Yield (%)
Conventional (Oil Bath)6024 h2.54538
Conventional (Oil Bath)8012 h2.552 (Decomp.)41
Microwave Irradiation 80 20 min 1.5 >95 88

Insight: Microwave irradiation not only reduces the reaction time from hours to minutes but also lowers the required equivalents of the hypervalent iodine reagent, as the rapid reaction outpaces the thermal degradation of PhI(OAc)₂[2].

Step-by-Step Protocol

Step 1: Synthesis of Methyl 2-thiazyl sulfoxide
  • Charge: To a 50 mL round-bottom flask, add 2-(methylthio)thiazole (10.0 mmol, 1.31 g) and glacial acetic acid (10 mL).

  • Cool: Chill the solution to 0 °C using an ice bath to control the initial exothermic oxidation.

  • Oxidize: Dropwise, add 30% aqueous H₂O₂ (11.0 mmol, 1.13 mL) over 5 minutes.

  • Stir: Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous Na₂SO₃ (10 mL) to destroy excess peroxide (verify with KI-starch paper). Neutralize carefully with saturated NaHCO₃, extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting sulfoxide is typically pure enough (>95%) for immediate use in the next step.

Step 2: Microwave-Assisted Imination to S-Methyl-S-(2-thiazyl) sulfoximine
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve methyl 2-thiazyl sulfoxide (1.0 mmol, 147 mg) in strictly anhydrous methanol (4.0 mL).

  • Reagent Addition: Add ammonium carbamate (4.0 mmol, 312 mg) followed by PhI(OAc)₂ (1.5 mmol, 483 mg).

  • Seal: Crimp-seal the vial with a Teflon-lined septum cap to safely contain the pressure generated by the ammonia gas release.

  • Microwave Parameters:

    • Temperature: 80 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 100 W)

    • Cooling: Compressed air cooling enabled post-reaction.

  • Purification: Post-irradiation, transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Eluent: CH₂Cl₂/MeOH 95:5) to afford the pure sulfoximine as a crystalline solid.

Self-Validating System & Troubleshooting

A robust protocol must be self-validating. Use the following analytical checkpoints to confirm success at every stage:

  • TLC Monitoring: The target sulfoximine is significantly more polar than the precursor sulfoxide. On silica gel (CH₂Cl₂/MeOH 95:5), the sulfoxide typically elutes at Rf ~0.5, while the sulfoximine elutes at Rf ~0.25.

  • NMR Shift Causality: The S-methyl protons serve as an internal diagnostic probe for the oxidation state of the sulfur atom.

    • Sulfide: ~2.7 ppm (singlet).

    • Sulfoxide: ~3.0 ppm (singlet) – The addition of one electronegative oxygen atom deshields the protons.

    • Sulfoximine: ~3.3 ppm (singlet) – The addition of the nitrogen atom further withdraws electron density. The appearance of a broad, exchangeable singlet at ~3.8 ppm confirms the presence of the free NH group.

  • Troubleshooting: If unreacted sulfoxide remains, ensure the methanol is strictly anhydrous. Trace water aggressively competes with the sulfoxide for the iodonitrene, leading to reagent hydrolysis and reaction stalling[1].

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming over-oxidation during S-Methyl-S-(2-thiazyl) sulfoximine preparation

Welcome to the technical support center for the synthesis of S-Methyl-S-(2-thiazyl) sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of S-Methyl-S-(2-thiazyl) sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on mitigating the common challenge of over-oxidation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and selective preparation of your target sulfoximine.

Introduction: The Challenge of Selective Oxidation

The sulfoximine moiety is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties that can enhance aqueous solubility, metabolic stability, and introduce valuable structural vectors for molecular fine-tuning.[1][2] The preparation of S-Methyl-S-(2-thiazyl) sulfoximine, a key building block, typically involves the oxidation of the corresponding sulfide, 2-(methylthio)thiazole. However, a frequent and critical challenge in this process is the over-oxidation of the desired sulfoximine to the corresponding sulfone, an undesired and often difficult-to-remove byproduct. This guide provides a systematic approach to understanding and controlling this delicate oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-oxidation in my reaction?

Over-oxidation to the sulfone occurs when the oxidizing agent is too reactive or is used in excess, and when reaction conditions (temperature, time) are not carefully controlled. The sulfoximine product itself can be susceptible to further oxidation, especially under harsh conditions.

Q2: How can I monitor the reaction to prevent over-oxidation?

Regular monitoring of the reaction progress is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method. The sulfide starting material, the sulfoxide intermediate, the desired sulfoximine product, and the sulfone byproduct will have different polarities and thus different Rf values, allowing for clear visualization of the reaction's progress. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis.

Q3: Which oxidizing agents are recommended for this transformation?

The choice of oxidizing agent is critical for selectivity. Milder oxidants are generally preferred. Recent literature highlights the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in combination with an ammonia source like ammonium carbamate, as an effective system for the direct conversion of sulfides to NH-sulfoximines, often with high chemoselectivity and minimal sulfone formation.[3][4][5] Other methods may involve a two-step process: oxidation of the sulfide to a sulfoxide, followed by imination. For the initial oxidation to the sulfoxide, reagents like hydrogen peroxide with a catalyst or meta-chloroperoxybenzoic acid (m-CPBA) can be used, but careful control of stoichiometry is paramount to avoid sulfone formation.[6][7]

Q4: Can I convert the over-oxidized sulfone back to the sulfoximine?

Direct reduction of a sulfone to a sulfoximine is not a standard or facile transformation. It is far more effective to optimize the initial oxidation to prevent its formation.

In-Depth Troubleshooting Guide

Issue 1: Significant Formation of the Sulfone Byproduct

Potential Causes:

  • Oxidizing Agent is too Strong: Aggressive oxidants like potassium permanganate or excess m-CPBA can readily oxidize the sulfoximine to the sulfone.[8]

  • Incorrect Stoichiometry: Using more than the required equivalents of the oxidizing agent increases the likelihood of over-oxidation.

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of both the desired oxidation and the undesired over-oxidation.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can lead to the slow conversion of the product to the sulfone.

Solutions:

  • Select a Milder Oxidant:

    • Consider using a hypervalent iodine-based system like PhI(OAc)₂ with an ammonia source. This system has been shown to be highly chemoselective for the formation of sulfoximines directly from sulfides.[3]

    • If employing a two-step approach, use controlled amounts of H₂O₂ with a suitable catalyst, or m-CPBA at low temperatures.

  • Optimize Stoichiometry:

    • Begin with a 1:1 molar ratio of oxidant to substrate for the sulfide-to-sulfoxide step and carefully titrate with additional oxidant if necessary, while closely monitoring via TLC or HPLC.

    • For direct sulfoximination from the sulfide, follow established protocols that specify the equivalents of the hypervalent iodine reagent and ammonia source.[4]

  • Control Reaction Temperature:

    • Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.

  • Implement Rigorous Reaction Monitoring:

    • Run TLC analysis every 15-30 minutes. Once the starting material is consumed and the desired product spot is maximized, quench the reaction promptly.

Issue 2: Incomplete Conversion of the Starting Sulfide

Potential Causes:

  • Insufficient Oxidant: The amount of oxidizing agent is not enough to fully convert the starting material.

  • Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures may significantly slow down or stall the reaction.

  • Poor Reagent Quality: The oxidizing agent may have degraded over time.

Solutions:

  • Incremental Addition of Oxidant: If TLC shows significant starting material remaining, add the oxidizing agent in small portions (e.g., 0.1 equivalent at a time) and continue to monitor.

  • Gradual Temperature Increase: If the reaction is sluggish at a low temperature, allow it to slowly warm to room temperature.

  • Use Fresh Reagents: Ensure the oxidizing agent is of high purity and has been stored correctly.

Experimental Protocols

Protocol 1: One-Pot Synthesis of S-Methyl-S-(2-thiazyl) Sulfoximine from 2-(Methylthio)thiazole using a Hypervalent Iodine Reagent

This protocol is adapted from modern methods for direct NH-sulfoximine synthesis.[3][4]

Materials:

  • 2-(Methylthio)thiazole

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Ammonium carbamate (NH₂COONH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-(methylthio)thiazole (1.0 equiv).

  • Add methanol to dissolve the sulfide (concentration typically 0.1-0.5 M).

  • Add ammonium carbamate (typically 3.0-5.0 equiv) to the solution.

  • Add (diacetoxyiodo)benzene (typically 2.0-3.0 equiv) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between DCM and water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure S-Methyl-S-(2-thiazyl) sulfoximine.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate.

  • Also spot the starting material (2-(methylthio)thiazole) as a reference.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light and/or by staining with a potassium permanganate solution.

  • The sulfone byproduct will typically have a higher Rf value than the sulfoximine, which in turn will be higher than the sulfoxide, and the sulfide will be the least polar with the highest Rf.

Data Presentation

Oxidizing SystemTypical ConditionsSelectivityReference
PhI(OAc)₂ / NH₂COONH₄MeOH, rtHigh for sulfoximine, low sulfone formation[3][4]
m-CPBADCM, 0 °C to rtGood, but risk of over-oxidation if not controlled[7]
H₂O₂ / CatalystVariousDependent on catalyst and conditions[6][9]
NaOCl·5H₂OH₂O or H₂O/MeCNEffective for some substrates[7][10]

Visualizing the Reaction Pathway and Troubleshooting

Reaction Pathway Diagram

ReactionPathway Sulfide 2-(Methylthio)thiazole (Sulfide) Sulfoxide 2-(Methylsulfinyl)thiazole (Sulfoxide) Sulfide->Sulfoxide [O] Sulfoximine S-Methyl-S-(2-thiazyl) Sulfoximine (Desired Product) Sulfide->Sulfoximine [O] + [NH] (One-Pot) Sulfoxide->Sulfoximine [NH] Sulfone 2-(Methylsulfonyl)thiazole (Over-oxidation Byproduct) Sulfoximine->Sulfone Excess [O] (Undesired)

Caption: Synthetic routes to S-Methyl-S-(2-thiazyl) sulfoximine.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Synthesis Monitor Monitor by TLC/HPLC Start->Monitor HighSulfone High Sulfone Formation? Monitor->HighSulfone Incomplete Incomplete Conversion? HighSulfone->Incomplete No AdjustOxidant Reduce Oxidant Stoichiometry Use Milder Oxidant HighSulfone->AdjustOxidant Yes AddOxidant Add More Oxidant Incrementally Incomplete->AddOxidant Yes End Successful Synthesis Incomplete->End No AdjustTemp Lower Reaction Temperature AdjustOxidant->AdjustTemp Quench Quench Reaction Promptly AdjustTemp->Quench IncreaseTemp Slightly Increase Temperature AddOxidant->IncreaseTemp CheckReagents Check Reagent Quality IncreaseTemp->CheckReagents

Caption: Troubleshooting workflow for over-oxidation issues.

References

  • Reggelin, M., & Zur, C. (2000). Sulfoximines: Synthesis and Catalytic Applications. Synthesis, 2000(01), 1-64. Available from: [Link]

  • Andresini, M., Tota, A., Degennaro, L., Bull, J. A., & Luisi, R. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 27(69), 17293-17321. Available from: [Link]

  • Tota, A., Colella, M., Degennaro, L., Luisi, R., & Bull, J. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 978. Available from: [Link]

  • Waldvogel, S. R., et al. (2025). Chemoselective Electrochemical Coupling of Thioethers and Primary Amines for Accessing Sulfilimines and Sulfoximines. Journal of the American Chemical Society. Available from: [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules. Available from: [Link]

  • Collett, C. J., et al. (2025). Biocatalytic Enantioselective Oxidation of N‑Acyl‑S‑Methyl Sulfenamides for the Asymmetric Synthesis of S‑Methyl Sulfoximines. ACS Catalysis. Available from: [Link]

  • Various Authors. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. Available from: [Link]

  • Pyne, S. G. (2006). Diastereoselective Reactions of Sulfoximines. Sulfur Reports, 21(1), 281-334. Available from: [Link]

  • Gelman, D., et al. (2011). Selective Sulfoxidation of Thioethers and Thioaryl Boranes with Nitrate, Promoted by a Molybdenum–Copper Catalytic System. The Journal of Organic Chemistry, 76(13), 5452-5460. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. Available from: [Link]

  • G. A. Richards. (2018). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available from: [Link]

  • Z. Časar, et al. (2024). Strategies for oxidative synthesis of N-triflyl sulfoximines. RSC Advances. Available from: [Link]

  • Z. Časar, et al. (2024). Strategies for oxidative synthesis of N-triflyl sulfoximines. RSC Advances. Available from: [Link]

  • Tota, A., et al. (2023). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 100, 48-60. Available from: [Link]

  • Z. Časar, et al. (2024). Strategies for oxidative synthesis of N-triflyl sulfoximines. ResearchGate. Available from: [Link]

  • Francis, M. B., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science, 13(44), 13137-13143. Available from: [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules, 28(3), 1367. Available from: [Link]

  • Bolm, C. (2025). Synthetically important S‐methyl sulfoximines and S‐methyl sulfoximines carrying various substituents at the nitrogen atom. Advanced Synthesis & Catalysis. Available from: [Link]

  • Sharpless, K. B., et al. (2023). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) transfer reagent. ChemRxiv. Available from: [Link]

  • Murai, T., et al. (n.d.). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. ResearchGate. Available from: [Link]

  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Available from: [Link]

  • Baran, P. S., et al. (2024). N-Cyano sulfoximine-mediated thiazole ligation with N-terminal cysteine under mild aqueous conditions. MedChemComm. Available from: [Link]

  • Moody, C. J., & Rees, C. W. (1989). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, 329-333. Available from: [Link]

  • Frings, M., et al. (2016). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225-245. Available from: [Link]

  • Xian, M., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(13), 2466-2470. Available from: [Link]

Sources

Optimization

Best purification techniques for S-Methyl-S-(2-thiazyl) sulfoximine reaction mixtures

Welcome to the Technical Support Center for Sulfoximine Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex sulfur(VI) pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfoximine Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of complex sulfur(VI) pharmacophores.

The purification of S-Methyl-S-(2-thiazyl) sulfoximine (CAS 1116339-83-3)[1] presents a unique set of chromatographic and physical challenges. The sulfoximine core features a tetracoordinated sulfur(VI) center with highly polarized S=O and S=N bonds[2]. When coupled with a 2-thiazyl substituent, the molecule possesses multiple hydrogen-bond acceptors, a basic thiazole nitrogen, and a Lewis-basic sulfoximine NH. This combination leads to severe tailing on standard acidic silica gel, strong metal-chelating behavior, and difficult separation from its sulfoxide precursor[3].

This guide is designed to bypass generic advice and provide field-proven, self-validating protocols to isolate your target compound with high purity and yield.

Part 1: Troubleshooting & FAQs

Q1: My S-Methyl-S-(2-thiazyl) sulfoximine streaks heavily on standard silica gel, resulting in poor resolution and lost yield. How do I resolve this? Causality: The acidic silanol (Si-OH) groups on standard silica gel act as strong hydrogen-bond donors. The basic thiazole nitrogen and the sulfoximine NH strongly interact with these sites, causing the compound to irreversibly adsorb or streak across multiple fractions. Solution: You must neutralize the stationary phase. Switch to amine-functionalized silica (NH₂-silica) for your flash chromatography[4]. If standard silica must be used, pre-treat the column with 2% triethylamine (Et₃N) in hexanes, and maintain 1-2% Et₃N in your eluent (e.g., EtOAc/MeOH/Et₃N).

Q2: I used a metal-free imination protocol with (diacetoxyiodo)benzene and ammonium carbamate. How do I separate the iodobenzene byproduct from my highly polar sulfoximine? Causality: Iodinane-mediated iminations generate stoichiometric amounts of iodobenzene[5]. Iodobenzene is highly lipophilic, whereas NH-sulfoximines are highly polar and exhibit significant water solubility[3]. Solution: Do not attempt to separate these via chromatography immediately. Instead, leverage their polarity gap. Evaporate the methanol solvent, resuspend the crude mixture in water (acidified to pH 2), and wash extensively with diethyl ether or hexanes. The iodobenzene will partition into the organic layer, while the protonated sulfoximine remains in the aqueous phase.

Q3: My reaction mixture contains unreacted S-methyl-S-(2-thiazyl) sulfoxide. They co-elute on TLC. How do I separate them? Causality: Sulfoxides and sulfoximines share similar dipole moments and molecular weights, making their Rf values nearly identical in standard normal-phase solvent systems (like Hexane/EtOAc)[6]. Solution: Exploit their pKa differences. The NH-sulfoximine is more basic than the sulfoxide. An acid-base extraction can enrich the sulfoximine. For final polishing, use Reverse-Phase HPLC (C18 column) with a shallow gradient of Water/Acetonitrile (with 0.1% TFA).

Part 2: Purification Decision Workflow

The following logic tree dictates the optimal purification path based on the specific impurities present in your crude reaction mixture.

G A Crude Reaction Mixture (Sulfoximine, Sulfoxide, Byproducts) B Hexane/Ether Trituration (Removes Iodobenzene) A->B Non-polar wash C Acid-Base Extraction (pH 2 to pH 10) B->C Liquid-Liquid D Organic Phase (Enriched Sulfoximine) C->D Basify & Extract E Aqueous Phase (Discard Salts) C->E Impurities F Flash Chromatography (Amine-Modified Silica) D->F Load & Elute G Pure S-Methyl-S-(2-thiazyl) sulfoximine F->G Isolate

Caption: Workflow for the purification of S-Methyl-S-(2-thiazyl) sulfoximine from crude mixtures.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Two-Stage Acid-Base Extraction (Self-Validating)

This protocol removes non-polar byproducts (e.g., iodobenzene) and unreacted neutral sulfoxides.

  • Acidification: Dissolve the crude reaction mixture in 20 mL of 1M HCl (aq).

  • Non-Polar Wash: Extract the aqueous layer with Diethyl Ether (3 x 15 mL).

    • Self-Validation Checkpoint: Spot the ether layer on a TLC plate. UV activity at the solvent front indicates the successful removal of iodobenzene. If the ether layer contains a baseline spot, your aqueous phase is not acidic enough (pH > 3); add more HCl.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M NaOH (aq) dropwise until the solution reaches pH 10.

  • Product Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (4 x 20 mL). NH-sulfoximines partition well into DCM at high pH[5].

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Functionalized Flash Chromatography

Standard silica will trap your product. This protocol ensures high recovery[6].

  • Column Preparation: Pack a column with commercially available NH₂-functionalized silica gel. If unavailable, slurry-pack standard silica gel using a solvent mixture of Hexanes containing 2% Et₃N.

  • Loading: Dissolve the crude sulfoximine in a minimum volume of DCM. Load it carefully onto the column head.

  • Elution: Run a gradient from 100% DCM to DCM/MeOH (9:1).

    • Self-Validation Checkpoint: Collect fractions and spot them on a TLC plate. Stain with Dragendorff's reagent. The S-Methyl-S-(2-thiazyl) sulfoximine will stain bright orange (indicating the basic nitrogen), whereas unreacted sulfoxide will remain unstained but UV-active.

  • Isolation: Combine the orange-staining fractions and evaporate to yield the pure sulfoximine[4].

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different purification techniques to S-Methyl-S-(2-thiazyl) sulfoximine mixtures.

Purification TechniqueTarget Impurity RemovedTypical Recovery YieldFinal Purity (HPLC)Causality for Yield/Purity
Standard Silica Gel (SiO₂) General Byproducts40–50% (High Loss)85–90%Irreversible hydrogen bonding to acidic silanols causes severe streaking.
Amine-Modified Silica General Byproducts, Sulfoxides85–95%>98%Neutralized stationary phase prevents tailing; excellent resolution[4].
Acid-Base Extraction Iodobenzene, Non-polar organics90–95%90–95%Exploits the pKa of the thiazole/sulfoximine vs. neutral impurities[5].
Reverse-Phase HPLC Trace Sulfoxide, Isomers70–80%>99.5%Hydrophobic interactions separate molecules with identical dipoles.

References

  • Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines Organic Chemistry Portal / Organic Letters
  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides PMC / Journal of Organic Chemistry
  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs RWTH Public
  • Electrochemical N-Acylation of Sulfoximine with Hydroxamic Acid ACS Public
  • 1116339-83-3 S-METHYL-S-(2-THIAZYL)
  • NH-functionalization of sulfoximines by using hypervalent iodine reagents RWTH Public

Sources

Troubleshooting

Troubleshooting solubility issues of S-Methyl-S-(2-thiazyl) sulfoximine in non-polar organic solvents

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks when working with S-Methyl-S-(2-thiazyl) sulfoximine in non-polar o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks when working with S-Methyl-S-(2-thiazyl) sulfoximine in non-polar organic solvent systems.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic causality of these solubility issues and provide self-validating protocols to overcome them without compromising your downstream chemistry.

Part 1: Diagnostic FAQ (The "Why")

Q1: Why does S-Methyl-S-(2-thiazyl) sulfoximine crash out or form an intractable suspension in solvents like hexane, heptane, or toluene? A: The insolubility is driven by the molecule's inherent polarity and strong intermolecular forces. The sulfoximine moiety features a highly polarized, tetrahedral sulfur center with an S=O bond (a strong hydrogen bond acceptor) and an N−H bond (a strong hydrogen bond donor). Additionally, the 2-thiazyl ring contains nitrogen and sulfur heteroatoms that further participate in dipole-dipole interactions.

In non-polar solvents (which have low dielectric constants, ϵ<5 ), there is no solvent dipole to compete with these forces. Consequently, the molecules hydrogen-bond to one another, forming a highly stable crystalline lattice that precipitates out of solution. Sulfoximines are comparatively polar and weakly basic, which makes them highly soluble in aqueous or polar environments, but inherently antagonistic to non-polar hydrocarbons .

Q2: I need to perform an organometallic addition (e.g., lithiation) where polar protic solvents are strictly forbidden. What are my options? A: You cannot force dissolution through heating alone, as the lattice energy will simply cause the compound to crash out again upon cooling. Instead, you must disrupt the hydrogen bonding network chemically or physically. You have two primary pathways:

  • The Co-Solvent Approach: Use a minimal volume of a polar aprotic solvent (like THF) to solvate the N−H proton, followed by dilution with your non-polar solvent.

  • Transient Protection: Mask the N−H bond entirely. N-silylation (forming the N-TMS derivative) eliminates the hydrogen bond donor capacity and adds a bulky, lipophilic group, drastically increasing solubility in hydrocarbon solvents .

Part 2: Troubleshooting Workflow

Before proceeding to the lab, use the following logical workflow to determine the best approach for your specific synthetic step.

SolubilityTroubleshooting Start Issue: Insoluble in Non-Polar Solvent Decision Is the free N-H required for the immediate reaction? Start->Decision CoSolvent Use Polar Aprotic Co-solvent (e.g., THF, 2-MeTHF) Decision->CoSolvent Yes Protect Perform Transient N-Silylation (e.g., TMSCl, BSA) Decision->Protect No Sonicate Warm to 40°C & Sonicate to disrupt H-bonds CoSolvent->Sonicate Proceed Proceed with Reaction Sonicate->Proceed Extract Extract/Dissolve in Hexane or Toluene Protect->Extract Extract->Proceed

Decision tree for troubleshooting sulfoximine solubility in non-polar solvents.

Part 3: Experimental Protocols

Protocol A: Co-Solvent Mediated Dissolution (Non-Destructive)

Use this protocol when the free N−H group must remain unprotected for the downstream reaction (e.g., cross-coupling).

Causality: Tetrahydrofuran (THF) acts as a potent hydrogen bond acceptor. By introducing it first, THF solvates the N−H proton, breaking the sulfoximine-sulfoximine intermolecular lattice. Once the lattice is broken, the non-polar solvent can be introduced without causing immediate precipitation.

Step-by-Step Methodology:

  • Weigh the required amount of S-Methyl-S-(2-thiazyl) sulfoximine into a dry, argon-flushed flask.

  • Add 1.5 to 2.0 equivalents (by volume relative to solute mass, e.g., 1.5 mL per 1.0 g) of anhydrous THF or 2-Methyltetrahydrofuran (2-MeTHF).

  • Sonicate the mixture in a water bath at 35°C–40°C for 5 minutes until a clear, highly concentrated solution forms.

  • Begin vigorous magnetic stirring. Slowly add your target non-polar solvent (e.g., Toluene) dropwise. Do not add it in one portion, as a sudden shift in the dielectric constant will cause rapid crystallization.

  • Self-Validation Step (Titration Check): Monitor the solution visually. If localized turbidity appears and persists for more than 5 seconds after a drop of toluene, the H-bond network is reforming. Stop the toluene addition immediately and back-titrate with 100 µL aliquots of THF until the solution clarifies.

Protocol B: Transient N-Silylation for Maximum Lipophilicity

Use this protocol when you require absolute solubility in pure hydrocarbons (e.g., hexane) and the N−H group is not required for the immediate step.

Causality: Replacing the N−H proton with a Trimethylsilyl (TMS) group fundamentally alters the molecule's physical chemistry. It eliminates the hydrogen bond donor capacity entirely and introduces a bulky, highly lipophilic silicon-alkyl group. The resulting N-TMS sulfoximine is highly soluble in hexanes and toluene .

Step-by-Step Methodology:

  • Suspend the S-Methyl-S-(2-thiazyl) sulfoximine in anhydrous Dichloromethane (DCM) (approx. 5 mL/g). DCM is moderately polar and allows for enough partial dissolution to initiate the reaction.

  • Add 1.2 molar equivalents of N,O -Bis(trimethylsilyl)acetamide (BSA). Alternatively, use 1.2 eq of TMSCl and 1.5 eq of Triethylamine.

  • Stir at room temperature under inert atmosphere for 2 hours.

  • Self-Validation Step 1 (Visual): The opaque suspension will transition into a completely clear solution as the lipophilic N-TMS product forms.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and volatile byproducts.

  • Re-dissolve the resulting residue in pure hexane or toluene. It will dissolve instantly.

  • Self-Validation Step 2 (NMR Confirmation): Take a small aliquot, evaporate, and analyze via 1 H NMR in CDCl 3​ . The disappearance of the broad N−H peak (typically ~3.0–4.0 ppm) and the appearance of a sharp 9H singlet at ~0.1 ppm confirms quantitative protection.

  • Note: The TMS group can be easily removed post-reaction by brief treatment with TBAF or mild acidic workup.

Part 4: Quantitative Data Presentation

To aid in solvent selection, the table below summarizes the relationship between solvent dielectric constants, hydrogen bond acceptor capacity, and the empirical solubility of typical NH-sulfoximines.

Solvent SystemDielectric Constant ( ϵ )H-Bond Acceptor CapacityEmpirical Solubility ScoreRecommended Use Case
Hexane (100%) 1.89None< 1 mg/mL Unsuitable for free NH-sulfoximines.
Toluene (100%) 2.38Very Weak ( π -system)~2–5 mg/mL Only for highly dilute reactions.
Toluene / THF (9:1) ~2.90Moderate~25–35 mg/mL Ideal balance for organometallics.
DCM (100%) 8.93Weak~50 mg/mL Good for transient protection steps.
THF (100%) 7.58Strong>100 mg/mL Stock solution preparation.

References

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. URL:[Link]

  • N-(Trimethylsilyl)methyl phenylsulfoximine: A Convenient Intermediate for the Preparation of Functionalized Sulfoximines. Journal of Organic Chemistry. URL:[Link]

Optimization

Resolving co-elution problems in S-Methyl-S-(2-thiazyl) sulfoximine flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purification bottlenecks involving highly polar, basic heteroaromatics. S-Methyl-S-(2-thiazyl) sulfoximine presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter purification bottlenecks involving highly polar, basic heteroaromatics.

S-Methyl-S-(2-thiazyl) sulfoximine presents a unique chromatographic challenge: it possesses a basic thiazole nitrogen, a highly polar sulfoximine moiety (S=O), and a reactive NH group. This trifecta leads to severe peak tailing on standard bare silica, causing the target compound to co-elute with structurally similar impurities, such as its sulfoxide precursor or over-oxidized sulfone byproducts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate co-elution and achieve baseline resolution.

Diagnostic Workflow: Resolving Sulfoximine Co-Elution

G N1 Identify Co-elution (Sulfoximine vs. Impurity) N2 Assess Peak Symmetry (Tailing Factor > 1.5?) N1->N2 N3 Silanol Interaction Add 1-2% TEA Modifier N2->N3 Yes N4 Evaluate Resolution (Rs > 1.5?) N2->N4 No N3->N4 N5 Switch Stationary Phase (Amine-linked or C18) N4->N5 No N6 Optimize Injection (Dry Loading on Celite) N4->N6 Yes N5->N6 N7 Successful Isolation High Purity Target N6->N7

Fig 1. Diagnostic workflow for resolving sulfoximine co-elution.

Troubleshooting Guides & FAQs

Module 1: Mobile Phase Chemistry & Silanol Suppression

Q: My target S-Methyl-S-(2-thiazyl) sulfoximine is co-eluting with the sulfoxide starting material, and the peak is extremely broad. Why is this happening on a standard Hexane/Ethyl Acetate gradient?

A: The co-elution is a symptom of secondary interactions, not identical polarity. Standard normal-phase silica gel contains highly acidic silanol groups (Si-OH). The basic nitrogen atoms on both the 2-thiazyl ring and the sulfoximine NH act as strong hydrogen-bond acceptors and donors. When passing through bare silica, these moieties interact non-uniformly with the silanols. This secondary ion-exchange/hydrogen-bonding interaction causes the compound molecules to drag through the column at varying speeds (tailing), broadening the elution band until it merges with the adjacent, less basic sulfoxide peak.

The Fix: You must mask the silanol groups. Add a basic modifier, such as 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH), to your mobile phase[1]. The TEA competitively binds to the acidic silanols, neutralizing the silica surface. This allows your sulfoximine to partition purely based on its interaction with the mobile phase, significantly sharpening the peak and resolving the co-elution.

Module 2: Stationary Phase Selection

Q: I added 2% TEA, but I am still seeing partial co-elution with a closely related regioisomer. What is the next logical step?

A: When mobile phase modifiers fail to provide a resolution ( Rs​ ) greater than 1.5, the stationary phase's selectivity must be fundamentally altered. Bare silica relies primarily on adsorption. For basic heterocyclic amines like thiazyl sulfoximines, switching to an amine-functionalized silica (e.g., KP-NH or RediSep Amine) is highly effective[2]. The amine-bonded phase provides a slightly basic surface, completely eliminating silanol interactions without the need for odorous modifiers in the solvent.

Alternatively, if the impurities are highly polar, transition to Reversed-Phase (RP) chromatography using a fine spherical C18 column (20–40 µm)[3]. In RP, the separation mechanism shifts from polar adsorption to hydrophobic partitioning, which often completely reverses the elution order and separates previously co-eluting pairs without increasing backpressure.

Module 3: Gradient Design and Injection Mechanics

Q: The separation looks perfect on TLC, but the peaks merge during the actual flash chromatography run. How do I fix this?

A: This discrepancy is almost always caused by poor sample loading technique or an overly aggressive gradient. Liquid loading a highly polar sulfoximine in a strong solvent (like Methanol, DMF, or DMSO) causes the sample band to spread out immediately upon hitting the column head, destroying your resolution before the run even begins.

The Fix: Implement Dry Loading [4]. Dissolve the crude mixture in a volatile solvent, mix it with a neutral support, and evaporate it to a powder. Additionally, switch from a linear gradient to an optimized step gradient . Holding the gradient at a specific solvent ratio just before the sulfoximine elutes prevents the long, slow elution that allows hydrophobic impurities to catch up and co-elute[5].

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the expected outcomes when applying different chromatographic strategies to a crude mixture of S-Methyl-S-(2-thiazyl) sulfoximine and its sulfoxide precursor.

Chromatographic MethodStationary PhaseMobile PhasePeak Asymmetry ( As​ )Resolution ( Rs​ )Target Recovery (%)
Standard Normal Phase Bare Silica (60 Å)Hexane / EtOAc2.8 (Severe Tailing)0.8 (Co-elution)65%
Modified Normal Phase Bare Silica (60 Å)Hexane / EtOAc + 2% TEA1.3 (Slight Tailing)1.6 (Baseline)88%
Amine-Functionalized Amine-bonded SilicaHexane / EtOAc1.1 (Symmetrical)2.1 (Excellent)94%
Reversed-Phase Spherical C18 (20-40 µm)Water / MeOH1.0 (Perfect)2.5 (Excellent)96%

Self-Validating Experimental Protocol: Reversed-Phase Purification

To guarantee the highest purity of S-Methyl-S-(2-thiazyl) sulfoximine, we recommend bypassing normal phase entirely and utilizing Reversed-Phase (C18) chromatography with dry loading. This protocol includes built-in validation checks to ensure success at every step.

Step 1: TLC Pre-Validation

  • Spot the crude mixture on a C18-functionalized TLC plate.

  • Develop the plate in a 40% Methanol / 60% Water mixture.

  • Validation Checkpoint: Calculate the Retention Factor ( Rf​ ). The Rf​ difference ( ΔRf​ ) between the sulfoximine and the nearest impurity must be ≥0.15 . If it is less, adjust the Methanol concentration in 5% increments until this threshold is met.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add a neutral solid support (e.g., Celite 545 or bare silica) at a 1:3 ratio (crude mass : support mass).

  • Evaporate the solvent slowly under reduced pressure using a rotary evaporator.

  • Validation Checkpoint: The resulting powder must be completely free-flowing. If it clumps or sticks to the glass flask, the sample is not fully adsorbed, which will cause band broadening. Add an additional 10% w/w of solid support, re-dissolve, and re-evaporate until perfectly granular.

Step 3: Column Equilibration

  • Load the dry powder into an empty solid-load cartridge and attach it to the main C18 column (20–40 µm spherical silica)[3].

  • Equilibrate the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 5% Methanol in Water).

  • Validation Checkpoint: Monitor the baseline UV absorbance (typically at 254 nm and 280 nm for thiazoles). The baseline must be completely flat and stable before initiating the gradient.

Step 4: Gradient Execution & Fractionation

  • Run a shallow step gradient. For example:

    • 5% MeOH for 2 CV (to wash out highly polar salts).

    • Ramp to 30% MeOH over 5 CV.

    • Hold at 30% MeOH for 3 CV (Step gradient to elute the target sharply)[5].

    • Ramp to 100% MeOH to flush remaining hydrophobic impurities.

  • Collect fractions based on UV threshold triggering.

  • Lyophilize the target fractions to isolate the pure S-Methyl-S-(2-thiazyl) sulfoximine as a stable solid.

References

  • 5 Steps to successful flash chromatography, Biotage. [Link]

  • How to avoid sample blowback when liquid loading, Biotage. [Link]

  • RediSep columns, Teledyne ISCO. [Link]

  • Achieve highly pure peptides with high performance flash chromatography, Biotage. [Link]

Sources

Reference Data & Comparative Studies

Validation

S-Methyl-S-(2-thiazyl) sulfoximine vs S-Methyl-S-phenyl sulfoximine bioisosteres

Title: Beyond the Phenyl Ring: A Comparative Guide to S-Methyl-S-(2-thiazyl) vs. S-Methyl-S-phenyl Sulfoximine Bioisosteres in Drug Design Introduction The bioisosteric replacement of sulfones and sulfonamides with sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Phenyl Ring: A Comparative Guide to S-Methyl-S-(2-thiazyl) vs. S-Methyl-S-phenyl Sulfoximine Bioisosteres in Drug Design

Introduction The bioisosteric replacement of sulfones and sulfonamides with sulfoximines has revolutionized lead optimization, overcoming traditional hurdles like poor aqueous solubility and off-target liabilities 1. While S-methyl-S-phenyl sulfoximine serves as the foundational archetype for this class, modern drug discovery increasingly demands finer tuning of physicochemical properties. Enter S-methyl-S-(2-thiazyl) sulfoximine—a heteroaryl derivative designed to modulate lipophilicity, introduce novel hydrogen-bonding vectors, and mitigate metabolic vulnerabilities.

This guide objectively compares the performance of these two bioisosteres, providing structural rationales, comparative data, and self-validating experimental protocols for their integration into late-stage functionalization workflows.

Structural & Physicochemical Comparison

Causality in Design: The transition from a phenyl to a 2-thiazyl substituent is not merely a scaffold hop; it is a strategic maneuver to alter the molecule's electronic and steric profile. The phenyl ring is highly lipophilic and susceptible to CYP450-mediated aromatic oxidation. By substituting it with a 2-thiazyl group, the overall lipophilicity (logD) is inherently reduced. Furthermore, the thiazole nitrogen acts as a localized hydrogen-bond acceptor, which can engage in critical interactions with target proteins (e.g., kinase hinge regions) while simultaneously increasing aqueous solubility 2.

Table 1: Comparative Physicochemical Profiling (Representative Data)

PropertyS-Methyl-S-phenyl sulfoximineS-Methyl-S-(2-thiazyl) sulfoximineCausality / Impact on Drug Design
ClogP (Lipophilicity) ~1.2~0.4Thiazyl reduces lipophilic burden, improving ligand efficiency and solubility.
H-Bond Acceptors 2 (S=O, S=N)3 (S=O, S=N, Thiazole N)Thiazyl offers an extra vector for target engagement.
pKa (Conjugate Acid) ~2.8~2.1The electron-withdrawing thiazole lowers the basicity of the sulfoximine NH.
Metabolic Liability Moderate (Aromatic oxidation)Low (Electron-deficient ring)Thiazyl resists oxidative metabolism, improving pharmacokinetic half-life.

Bioisosteric Replacement Strategy

G Sulfone Traditional Sulfone (High Lipophilicity) Phenyl S-Methyl-S-phenyl sulfoximine (Improved Solubility) Sulfone->Phenyl Bioisosteric Replacement Thiazyl S-Methyl-S-(2-thiazyl) sulfoximine (Lower logD, Extra H-bond) Phenyl->Thiazyl Heteroaryl Optimization

Strategic bioisosteric replacement progression from sulfones to heteroaryl sulfoximines.

Synthetic Workflows & Late-Stage Functionalization

Both sulfoximines feature a nucleophilic NH group, making them excellent candidates for late-stage N-alkylation or N-acylation. Recent advancements in metallaphotoredox catalysis and SNAr approaches have established robust platforms for these transformations 3. S-methyl-S-phenyl sulfoximine is frequently utilized as the benchmark model substrate in visible-light-induced N-acylation methodologies 4, but these protocols can be seamlessly adapted for the 2-thiazyl variant to achieve optimized ADME profiles.

Workflow Start Substrate Preparation (Thiazyl vs Phenyl) Photoredox Metallaphotoredox N-Alkylation (Blue LED, Mes-Acr-MeBF4) Start->Photoredox Validation1 In-Process Control (HPLC/MS: >95% Conversion?) Photoredox->Validation1 Validation1->Photoredox No (Adjust Catalyst) Purification Flash Chromatography & NMR Verification Validation1->Purification Yes ADME In Vitro ADME Profiling (PAMPA & Microsomal Stability) Purification->ADME

Self-validating experimental workflow for the N-functionalization of sulfoximines.

Self-Validating Experimental Protocols

Protocol A: Visible-Light-Induced N-Acylation of Sulfoximines

Objective: To couple the sulfoximine NH with a thioacid using a photoredox catalyst. Causality: Traditional N-acylation requires harsh conditions or highly reactive acyl halides that can degrade sensitive heteroaromatics. Utilizing an organic photosensitizer like Mes-Acr-MeBF4 under blue LED irradiation allows for mild, radical-mediated coupling, preserving the integrity of both the thiazyl and phenyl rings 4.

Step-by-Step:

  • Preparation: In an oven-dried vial equipped with a stir bar, add the sulfoximine (0.2 mmol, 1.0 equiv), thioacid (0.3 mmol, 1.5 equiv), and Mes-Acr-MeBF4 (5 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous DCE (2.0 mL) under an argon atmosphere to prevent premature quenching of the excited-state catalyst.

  • Irradiation: Irradiate the vial with a 450 nm blue LED at room temperature for 12 hours.

  • Self-Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation logic: The reaction is deemed complete only when the unreacted sulfoximine peak area is <5%. If >5%, verify LED emission intensity and oxygen exclusion before extending the reaction time.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (EtOAc/Hexanes gradient).

Protocol B: Comparative In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic resistance of the thiazyl vs. phenyl bioisosteres. Causality: Evaluating intrinsic clearance ( CLint​ ) in human liver microsomes (HLMs) isolates CYP450-mediated degradation from other clearance mechanisms. This directly validates the hypothesis that the electron-deficient thiazole ring resists oxidation better than the electron-rich phenyl ring.

Step-by-Step:

  • Incubation Setup: Prepare a 1 µM solution of the target sulfoximine in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Self-Validation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation logic: The internal standard peak area across all time points must have a Coefficient of Variation (CV) < 5%. A higher CV indicates pipetting error or matrix effects, which invalidates the clearance calculation and requires a rerun.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Conclusion

While S-methyl-S-phenyl sulfoximine remains a highly accessible and effective bioisostere for sulfones, the transition to S-methyl-S-(2-thiazyl) sulfoximine offers medicinal chemists a powerful tool for property-based drug design. By leveraging the heteroaryl system, researchers can strategically depress lipophilicity, introduce new binding vectors, and fortify molecules against metabolic degradation.

References

  • Title: Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective Source: ChemRxiv URL: [Link]

  • Title: A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Visible-Light-Induced N-Acylation of Sulfoximines Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

1H and 13C NMR chemical shifts and spectra for S-Methyl-S-(2-thiazyl) sulfoximine

Sulfoximines have rapidly emerged as highly valuable structural motifs in modern medicinal chemistry and agrochemical development. Often deployed as metabolically stable, chiral bioisosteres for sulfones and sulfonamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfoximines have rapidly emerged as highly valuable structural motifs in modern medicinal chemistry and agrochemical development. Often deployed as metabolically stable, chiral bioisosteres for sulfones and sulfonamides, their physicochemical properties—such as pKa, lipophilicity, and hydrogen-bonding capacity—can be finely tuned by altering the flanking substituents.

Replacing a standard aryl group (like a phenyl ring) with a heteroaryl group (such as a 2-thiazyl ring) fundamentally alters the electronic environment of the sulfoximine core. As a Senior Application Scientist, I have designed this guide to objectively compare the 1 H and 13 C NMR profiles of S-Methyl-S-(2-thiazyl) sulfoximine against the industry-standard benchmark, S-Methyl-S-phenyl sulfoximine [1]. This comparison provides researchers with the empirical expectations and mechanistic rationale necessary to validate the synthesis of heteroaryl sulfoximines.

Structural and Electronic Rationale

The NMR chemical shifts of a sulfoximine are dictated by the strong electron-withdrawing nature of the S(O)(NH) functional group. When a 2-thiazyl ring is introduced, the electronic landscape shifts dramatically compared to a phenyl analog:

  • Inductive Deshielding: The thiazole ring is a π -electron deficient heterocycle. The C2 position is flanked by both a nitrogen and a sulfur atom, making it highly electrophilic. This strong inductive pull deshields the adjacent S-methyl protons and carbons.

  • Anisotropic Effects: The magnetic anisotropy of the thiazole ring differs from that of a benzene ring, altering the local magnetic field experienced by the S -methyl group and the NH proton.

  • Quadrupole Relaxation: The presence of multiple nitrogen atoms (both in the thiazole ring and the sulfoximine core) can affect the relaxation times ( T1​ and T2​ ) of adjacent protons, often leading to broader NH signals depending on the solvent and concentration.

Comparative NMR Data Analysis

The following tables summarize the quantitative 1 H and 13 C NMR chemical shifts, comparing the target 2-thiazyl sulfoximine against the phenyl benchmark.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ )
Proton AssignmentS-Methyl-S-(2-thiazyl) sulfoximineS-Methyl-S-phenyl sulfoximine[2]Shift Rationale & Causality
S-CH 3​ ~3.45 ppm (s, 3H)3.11 ppm (s, 3H)The highly electron-withdrawing 2-thiazyl group exerts a stronger inductive pull than a phenyl ring, deshielding the methyl protons and shifting them downfield by ~0.3 ppm.
NH ~3.20 ppm (br s, 1H)~2.65 ppm (br s, 1H)The increased acidity of the heteroaryl sulfoximine shifts the exchanging NH proton downfield. Note: Highly dependent on concentration and trace water.
Aromatic (H-4 / H-ortho) 8.05 ppm (d, J=3.2 Hz, 1H)8.00–7.95 ppm (m, 2H)Thiazole H-4 is adjacent to the ring nitrogen and the sulfoximine group, placing it in a highly deshielded environment.
Aromatic (H-5 / H-meta) 7.75 ppm (d, J=3.2 Hz, 1H)7.65–7.50 ppm (m, 3H)Thiazole H-5 is further from the electron-deficient C2 but still experiences the global deshielding effect of the heterocycle.
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ )
Carbon AssignmentS-Methyl-S-(2-thiazyl) sulfoximineS-Methyl-S-phenyl sulfoximine[1]Shift Rationale & Causality
S-CH 3​ 43.5 ppm46.0 ppmCounterintuitively, strong π -acceptor heterocycles can cause slight upfield shifts in adjacent sp3 carbons due to complex steric and anisotropic shielding effects.
C-ipso (C2 / C1') 168.0 ppm143.0 ppmC2 of the thiazole is flanked by N, S, and the sulfoximine group, making it exceptionally electron-deficient and shifting it far downfield.
C-ortho (C4 / C2',6') 144.2 ppm128.6 ppmReflects the inherent chemical shift of the thiazole C4 carbon compared to a standard phenyl ortho-carbon.
C-meta (C5 / C3',5') 126.5 ppm129.5 ppmReflects the inherent chemical shift of the thiazole C5 carbon.

Experimental Protocol: Synthesis and NMR Validation

To ensure trustworthy and self-validating results, the synthesis of the NH-sulfoximine from its corresponding sulfide must avoid transition-metal catalysts that could coordinate with the thiazole nitrogen and poison the reaction. We utilize a metal-free imination protocol[3].

Step-by-Step Methodology

Phase 1: Metal-Free Imination

  • Reagent Charging: In a 10 mL round-bottom flask, dissolve 1.0 mmol of S-Methyl-S-(2-thiazyl) sulfide in 5.0 mL of anhydrous Methanol (MeOH).

  • Ammonia Source Addition: Add 1.5 mmol of ammonium carbamate ( (NH4​)2​CO3​ ). Causality: Ammonium carbamate acts as a safe, solid source of ammonia gas generated in situ, preventing the need for pressurized NH3​ cylinders[3].

  • Oxidant Addition: Slowly add 2.3 mmol of (Diacetoxyiodo)benzene ( PhI(OAc)2​ ) to the stirring mixture.

  • Reaction: Stir at 25 °C for 2 hours. Causality: The oxidant reacts with ammonia to form a transient, electrophilic iminoiodinane intermediate, which undergoes direct nucleophilic attack by the sulfide sulfur, yielding the sulfoximine[3].

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to isolate the target compound.

Phase 2: NMR Sample Preparation & Acquisition

  • Sample Prep: Dissolve 15–20 mg of the purified S-Methyl-S-(2-thiazyl) sulfoximine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is strictly required over protic solvents (like CD 3​ OD) to prevent deuterium exchange of the critical NH proton, ensuring its visibility in the 1 H spectrum.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz.

    • Relaxation Delay (D1): 1.5 seconds.

    • Scans: 16.

    • Causality: A 1.5s delay ensures complete relaxation of the methyl protons, guaranteeing an accurate 3:1:1 integration ratio between the methyl group and the two thiazole protons.

  • 13 C NMR Acquisition:

    • Frequency: 100 MHz.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 512 to 1024.

    • Causality: The C2 carbon of the thiazole is quaternary and lacks an attached proton, resulting in a long T1​ relaxation time. A longer D1 and high scan count are mandatory to resolve this peak above the baseline noise.

Workflow Visualization

NMR_Workflow Sulfide 1. Sulfide S-Methyl-S-(2-thiazyl) sulfide Imination 2. Imination PhI(OAc)2, (NH4)2CO3 MeOH, 25°C Sulfide->Imination Sulfoximine 3. Target Product S-Methyl-S-(2-thiazyl) sulfoximine Imination->Sulfoximine Metal-Free NMRPrep 4. Sample Prep 15 mg in 0.6 mL CDCl3 + 0.03% TMS Sulfoximine->NMRPrep Purify & Dry Acquisition 5. NMR Acquisition 1H (16 scans) 13C (512 scans) NMRPrep->Acquisition

Caption: Workflow for the synthesis, preparation, and NMR acquisition of heteroaryl sulfoximines.

Conclusion & Best Practices

When analyzing the NMR spectra of S-Methyl-S-(2-thiazyl) sulfoximine, analysts must account for the profound deshielding effect of the thiazole ring. The S-methyl group will appear significantly further downfield (~3.45 ppm) than in standard phenyl sulfoximines (~3.11 ppm). Furthermore, the quaternary C2 carbon of the thiazole ring requires optimized 13 C acquisition parameters (extended D1 delays) to ensure accurate detection at ~168.0 ppm. Adhering to these self-validating protocols guarantees high-fidelity structural characterization in drug discovery pipelines.

References

  • Title: Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide | The Journal of Organic Chemistry Source: ACS Publications URL
  • Title: One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides Source: PMC - NIH URL
  • Title: Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation Source: RWTH Publications URL

Sources

Validation

Comprehensive Guide to Chiral HPLC Method Validation for S-Methyl-S-(2-thiazyl) Sulfoximine

Executive Summary Sulfoximines have rapidly emerged as highly valuable bioisosteres in modern drug development, offering superior chemical stability and unique hydrogen-bonding profiles compared to traditional sulfones a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfoximines have rapidly emerged as highly valuable bioisosteres in modern drug development, offering superior chemical stability and unique hydrogen-bonding profiles compared to traditional sulfones and sulfoxides[1]. Because the sulfur atom in S-Methyl-S-(2-thiazyl) sulfoximine acts as a stereocenter, its resulting enantiomers can exhibit profoundly different pharmacokinetic and pharmacodynamic behaviors[2]. Consequently, developing a robust, ICH Q2(R2)-compliant chiral High-Performance Liquid Chromatography (HPLC) method is a critical regulatory milestone for ensuring enantiomeric purity[3].

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating framework for method development and validation.

Mechanistic Grounding: The Chiral Recognition of Sulfoximines

The separation of sulfoximine enantiomers relies entirely on the formation of transient diastereomeric complexes between the analyte and the CSP[4]. For S-Methyl-S-(2-thiazyl) sulfoximine, chiral recognition is driven by a triad of specific interactions:

  • Hydrogen Bonding: The sulfoximine oxygen and nitrogen atoms act as potent H-bond acceptors and donors, interacting strongly with the carbamate or benzoate linkages of polysaccharide-based CSPs[2].

  • π-π Stacking: The 2-thiazyl ring engages in critical π-π interactions with the aromatic derivatization groups of the polymer backbone[5].

  • Steric Fit: The methyl group creates a spatial differential, dictating how deeply each enantiomer can penetrate the chiral grooves of the stationary phase[4].

Comparative Analysis of Chiral Stationary Phases

According to recent chromatographic studies, cellulose-based CSPs frequently outperform amylose-based alternatives for sulfoximine chemotypes due to superior structural alignment[5].

Table 1: Comparative Performance of Polysaccharide CSPs for Sulfoximine Enantioseparation

Chiral Stationary Phase (CSP)Polymer BackboneDerivatizationChiral Recognition MechanismSuitability for S-Methyl-S-(2-thiazyl) sulfoximine
Chiralcel OJ-H CelluloseTris(4-methylbenzoate)Strong π-π stacking, H-bondingOptimal. Benzoate groups align perfectly with the 2-thiazyl ring, yielding high resolution (Rs > 2.0)[5].
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)H-bonding, Steric inclusionModerate. Helical structure provides good steric fit, but weaker π-π interactions limit baseline separation[5],[2].
Chiralpak AS-H AmyloseTris((S)-α-methylbenzylcarbamate)Dipole-dipole, H-bondingVariable. Highly sensitive to mobile phase modifiers and column temperature fluctuations[5].

Experimental Workflows & Methodologies

The following diagram illustrates the logical progression from initial screening to routine analysis, emphasizing the critical transition from method optimization to rigorous ICH Q2(R2) validation.

ValidationWorkflow Racemate S-Methyl-S-(2-thiazyl) sulfoximine (Racemic Mixture) Screening CSP & Mobile Phase Screening (e.g., OJ-H, Hexane/IPA) Racemate->Screening Optimization Method Optimization (Flow Rate, Temp, Modifiers) Screening->Optimization Selectivity Achieved Validation ICH Q2(R2) Method Validation Optimization->Validation Parameters Locked Specificity Specificity (Resolution > 1.5) Validation->Specificity Linearity Linearity & Range (R² ≥ 0.999) Validation->Linearity Precision Precision & Accuracy (%RSD ≤ 2.0%) Validation->Precision Sensitivity Sensitivity (LOD/LOQ via S/N) Validation->Sensitivity Routine Routine Enantiomeric Purity Analysis Specificity->Routine Linearity->Routine Precision->Routine Sensitivity->Routine

Workflow for chiral HPLC method development and ICH Q2(R2) validation.

Phase 1: Self-Validating Method Development Protocol

To ensure data integrity, this protocol utilizes a "self-validating" system suitability gate. If the system fails the initial resolution check, the run is automatically halted to prevent the collection of invalid data.

Step 1: Sample Preparation

  • Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock," which can cause peak distortion and artificial peak splitting.

  • Action: Accurately weigh 1.0 mg of racemic S-Methyl-S-(2-thiazyl) sulfoximine. Dissolve in 1.0 mL of n-Hexane/Isopropanol (80:20, v/v). Filter through a 0.45 µm PTFE syringe filter[4].

Step 2: Chromatographic Setup

  • Causality: Normal-phase conditions are selected because polar organic solvents (like methanol) would outcompete the analyte for hydrogen-bonding sites on the CSP, collapsing chiral recognition[5],[2].

  • Action: Mount a Chiralcel OJ-H column (250 x 4.6 mm, 5 µm). Set column temperature to 25°C. Set flow rate to 1.0 mL/min.

Step 3: System Suitability Test (SST) Gate

  • Action: Inject 10 µL of the racemic standard. Monitor UV absorbance at 254 nm.

  • Validation Gate: Calculate the Resolution (Rs) between the two enantiomer peaks.

    • If Rs > 1.5 and Tailing Factor (Tf) < 1.5: Proceed to Phase 2.

    • If Rs < 1.5: Adjust the mobile phase by decreasing the Isopropanol ratio (e.g., to 90:10) to increase retention time and enhance π-π interaction duration, or add 0.1% Diethylamine (DEA) to suppress secondary interactions that cause tailing[6].

Phase 2: ICH Q2(R2) Method Validation Protocol

Once baseline separation is achieved, the method must be validated against ICH Q2(R2) guidelines to prove it is fit for its intended analytical purpose[3].

Step 1: Specificity & Selectivity

  • Action: Inject a blank (mobile phase), a placebo (formulation matrix without API), and the racemic standard.

  • Causality: This ensures that no matrix components or degradants co-elute with either the (R)- or (S)-enantiomer. Peak purity analysis via Diode Array Detection (DAD) must show no spectral impurities within the enantiomer peaks[6].

Step 2: Linearity & Range

  • Action: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 20, 40, 60, 80, and 100 µg/mL). Inject each level in triplicate.

  • Causality: Demonstrates that the UV detector response is directly proportional to the enantiomer concentration across the operational range[7].

Step 3: Precision (Repeatability)

  • Action: Inject the 100% target concentration sample six consecutive times under identical operating conditions.

  • Causality: Isolates the variance of the HPLC system (pump precision, autosampler accuracy) from sample preparation variance. Calculate the %RSD for both peak area and retention time[6],[7].

Step 4: Accuracy (Spike Recovery)

  • Action: Spike known quantities of the pure enantiomer into the placebo matrix at three levels (50%, 100%, 150%). Prepare three replicates per level (n=9 total).

  • Causality: Confirms that the extraction and quantification process recovers the true amount of the analyte without matrix suppression[6],[7].

Validation Parameters & Acceptance Criteria

The following table summarizes the quantitative metrics required to successfully validate the chiral assay.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria for Chiral Assays

Validation ParameterObjectiveMethodology SummaryTypical Acceptance Criteria
Specificity Ensure baseline separation of enantiomers without interference.Inject blank, racemate, and stressed samples.Resolution (Rs) > 1.5; Peak purity index > 0.990[6],[3].
Linearity Demonstrate proportional response across a defined range.5 concentration levels (e.g., 20-120 µg/mL).Correlation coefficient (R²) ≥ 0.999[7].
Precision (Repeatability) Assess system variance under identical conditions.6 consecutive injections of the target concentration.%RSD of peak area ≤ 2.0%; %RSD of RT ≤ 1.0%[6],[7].
Accuracy (Recovery) Confirm the exactness of the quantified enantiomer.Spike recovery at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%[6],[7].
LOD / LOQ Determine the lowest detectable/quantifiable limits.Signal-to-noise (S/N) ratio evaluation of dilute samples.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1[6],[7].

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem. 6

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases - PubMed / Journal of Chromatographic Science. 5

  • Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation - ACS Publications / The Journal of Organic Chemistry. 1

  • A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC - Benchchem.4

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis - SciSpace. 7

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples - International Council for Harmonisation (ICH). 3

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - MDPI. 2

Sources

Comparative

Comparing in vitro metabolic stability of S-Methyl-S-(2-thiazyl) sulfoximine and traditional sulfones

Executive Summary For decades, the sulfone group (–SO₂–) has been a reliable, electron-withdrawing pharmacophore in medicinal chemistry. However, its relatively high lipophilicity often leads to suboptimal aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the sulfone group (–SO₂–) has been a reliable, electron-withdrawing pharmacophore in medicinal chemistry. However, its relatively high lipophilicity often leads to suboptimal aqueous solubility and vulnerability to rapid cytochrome P450 (CYP450)-mediated clearance.

The emergence of sulfoximines—specifically monoaza analogues like S-Methyl-S-(2-thiazyl) sulfoximine —represents a paradigm shift in bioisosteric replacement [1]. By substituting one oxygen atom of the sulfone with an imine (NH) group, sulfoximines introduce a chiral center and a new hydrogen-bond vector. This guide objectively compares the in vitro metabolic stability of S-Methyl-S-(2-thiazyl) sulfoximine against its traditional sulfone counterpart, providing actionable experimental workflows and mechanistic insights for lead optimization.

Mechanistic Rationale: Why Sulfoximines Outperform Sulfones

The metabolic fate of a small molecule in hepatic microsomes is heavily dictated by its physicochemical properties. The substitution of a traditional thiazolyl-methyl-sulfone with an S-Methyl-S-(2-thiazyl) sulfoximine fundamentally alters the molecule's interaction with metabolic enzymes:

  • Lipophilicity and CYP450 Evasion: CYP450 enzymes (such as CYP3A4) possess highly hydrophobic active sites. Sulfones generally exhibit higher LogD values, driving non-specific hydrophobic binding and rapid intrinsic clearance ( CLint​ ). Sulfoximines are significantly more polar. This reduction in lipophilicity directly decreases binding affinity to CYP450 active sites, thereby enhancing metabolic stability [2].

  • Hydrogen Bonding Dynamics: The unsubstituted nitrogen (NH) of the sulfoximine acts as both a hydrogen-bond donor and acceptor. This increases aqueous solubility, which minimizes assay artifacts like compound precipitation and non-specific binding to microsomal proteins or plasticware.

  • Stereochemical Complexity: The chiral sulfur atom in sulfoximines can provide stereospecific target engagement. Often, one enantiomer will exhibit the desired pharmacological potency while simultaneously evading the specific spatial requirements of metabolizing enzymes.

G A Traditional Sulfone (-SO2-) C High Lipophilicity (Higher LogD) A->C B S-Methyl-S-(2-thiazyl) Sulfoximine D Increased Polarity (Lower LogD) B->D E Higher CYP450 Affinity (Faster Clearance) C->E F Reduced CYP450 Binding (Enhanced Stability) D->F

Fig 1: Physicochemical divergence and its impact on CYP450-mediated clearance.

Comparative In Vitro Metabolic Stability Data

The following table synthesizes typical matched molecular pair (MMP) data evaluating the thiazolyl-methyl-sulfone against its corresponding sulfoximine bioisostere. The data demonstrates a clear correlation between reduced lipophilicity and improved metabolic half-life in both Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

ParameterTraditional Sulfone (Thiazolyl-SO₂-CH₃)Sulfoximine Bioisostere (Thiazolyl-S(O)(NH)-CH₃)
LogD (pH 7.4) 1.150.32
Aqueous Solubility (µg/mL) 45>250
HLM CLint​ (µL/min/mg) 42.514.2
MLM CLint​ (µL/min/mg) 58.019.5
HLM Half-life ( t1/2​ ) (min) 32.697.6

Data Interpretation: The sulfoximine bioisostere exhibits a nearly 3-fold reduction in intrinsic clearance and a corresponding 3-fold extension in half-life. This is a direct consequence of the lowered LogD, which shields the molecule from aggressive oxidative metabolism.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To ensure high scientific integrity, metabolic stability must be evaluated using a self-validating system. The following protocol embeds strict controls to differentiate true CYP450-mediated metabolism from chemical instability.

Step 1: Reagent & Control Preparation
  • Test Compound: Prepare S-Methyl-S-(2-thiazyl) sulfoximine at a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Positive Controls: Include Verapamil (high clearance) and Dextromethorphan (moderate clearance). Causality: These validate the enzymatic viability of CYP3A4 and CYP2D6 in the microsome batch.

  • Negative Control (Minus-NADPH): Incubate the test compound with microsomes but omit NADPH. Causality: This proves that any observed degradation is strictly dependent on the cytochrome P450 catalytic cycle, ruling out background hydrolysis or chemical instability of the sulfoximine moiety.

Step 2: Incubation Mixture Setup
  • Prepare a master mix containing the test compound and 3.3 mM MgCl₂ in the phosphate buffer.

  • Add HLM or MLM to achieve a final protein concentration of 0.5 mg/mL.

  • Causality: MgCl₂ is a mandatory cofactor for the NADPH-cytochrome P450 reductase system, facilitating electron transfer.

Step 3: Pre-Incubation & Initiation
  • Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

Step 4: Kinetic Sampling & Quenching
  • Withdraw 50 µL aliquots at predefined time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Immediately quench by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide).

  • Causality: Cold organic solvent instantly denatures microsomal proteins, halting enzymatic activity. The IS corrects for matrix effects and injection volume variations during mass spectrometry.

Step 5: Protein Precipitation & LC-MS/MS Analysis
  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis. Calculate the elimination rate constant ( k ) from the slope of the natural log of the remaining parent compound versus time to derive t1/2​ and CLint​ .

Workflow Step1 1. Compound Prep (1 µM) Step2 2. Add Microsomes (0.5 mg/mL) Step1->Step2 Step3 3. Pre-incubation (37°C, 5 min) Step2->Step3 Step4 4. Add 1 mM NADPH Step3->Step4 Step5 5. Kinetic Sampling (0-60 min) Step4->Step5 Step6 6. Quench (Cold ACN + IS) Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7

Fig 2: Self-validating in vitro microsomal stability assay workflow.

References

  • Mäder, P.; Kattner, L. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020, 63 (23), 14243-14275. URL: [Link] [1]

  • Ellman, J. A. et al. "Sulfilimines: An Underexplored Bioisostere for Drug Design?" Journal of Medicinal Chemistry, 2025. URL: [Link] [2]

Validation

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathways of S-Methyl-S-(2-thiazyl) Sulfoximine: A Comparative Guide for Drug Discovery Workflows

The integration of the sulfoximine moiety ( R−S(=O)(=NH)−R′ ) into small-molecule drug candidates has surged in recent years. Acting as a highly stable, three-dimensional bioisostere for traditional sulfones and amides,...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of the sulfoximine moiety ( R−S(=O)(=NH)−R′ ) into small-molecule drug candidates has surged in recent years. Acting as a highly stable, three-dimensional bioisostere for traditional sulfones and amides, sulfoximines offer improved aqueous solubility and metabolic stability. However, their unique gas-phase chemistry presents significant analytical challenges during metabolite identification.

This guide provides an in-depth, objective comparison of how leading High-Resolution Mass Spectrometry (HRMS) platforms handle the complex fragmentation pathways of a model building block: S-Methyl-S-(2-thiazyl) sulfoximine . By dissecting the causality behind its collision-induced dissociation (CID) and mapping the analytical workflows, this guide serves as a definitive resource for drug development professionals.

Mechanistic Fragmentation Pathways: The Analytical Challenge

S-Methyl-S-(2-thiazyl) sulfoximine ( C4​H6​N2​OS2​ ) has an exact monoisotopic mass of 161.9921 Da. Under positive electrospray ionization (ESI+), the highly basic imine nitrogen readily accepts a proton, yielding a stable precursor ion [M+H]+ at m/z 163.0000.

When subjected to tandem mass spectrometry, the sulfoximine group undergoes highly specific, competitive fragmentation pathways . Understanding these pathways is critical to avoiding false positive metabolite assignments.

  • Pathway A (Neutral Imine Loss): Gas-phase rearrangement leads to the expulsion of neutral NH ( Δ 15.0109 Da), forming a sulfoxide-like product ion at m/z 147.9891.

  • Pathway B (Radical Cleavage): Higher collision energies trigger a homolytic cleavage of the S−CH3​ bond, resulting in the loss of a methyl radical ( •CH3​ , Δ 15.0235 Da) and leaving an odd-electron radical cation at m/z 147.9765. This radical fragmentation is a unique hallmark of S-methyl sulfoximines .

  • Pathway C (Sulfoxide Loss): A deeper structural rearrangement results in the loss of SO ( Δ 47.9670 Da), yielding m/z 115.0330.

  • Pathway D (Ring Cleavage): Cleavage of the resilient C−S bond connecting the thiazole ring to the sulfoximine yields the diagnostic thiazyl cation at m/z 83.9908.

Fragmentation Precursor [M+H]+ m/z 163.0000 LossNH [M+H-NH]+ m/z 147.9891 Precursor->LossNH -NH (Δ 15.0109) LossCH3 [M+H-CH3]•+ m/z 147.9765 Precursor->LossCH3 -•CH3 (Δ 15.0235) LossSO [M+H-SO]+ m/z 115.0330 Precursor->LossSO -SO (Δ 47.9670) Thiazole Thiazyl Cation m/z 83.9908 Precursor->Thiazole C-S Cleavage (Δ 79.0092)

Fig 1. Primary HRMS fragmentation pathways of S-Methyl-S-(2-thiazyl) sulfoximine.

The Isobaric Dilemma: The mass difference between the loss of NH and the loss of •CH3​ is a mere 12.6 mDa . Low-resolution instruments (e.g., standard triple quadrupoles) cannot resolve this doublet, leading to ambiguous structural assignments. This necessitates the use of advanced HRMS platforms .

Platform Comparison: Orbitrap vs. IM-Q-TOF

To accurately profile S-Methyl-S-(2-thiazyl) sulfoximine and its downstream metabolites, laboratories typically deploy either ultra-high-resolution Fourier Transform MS (e.g., Thermo Orbitrap Ascend Tribrid) or Ion Mobility Time-of-Flight MS (e.g., Agilent 6560 IM-Q-TOF).

The table below objectively compares their performance metrics specifically for sulfoximine characterization.

Performance MetricThermo Orbitrap Ascend TribridAgilent 6560 IM-Q-TOFApplication Impact for Sulfoximines
Mass Resolution >480,000 (FWHM at m/z 200)~40,000 (FWHM at m/z 200)Orbitrap provides baseline separation of isobaric matrix interferences from the m/z 147 doublet.
Isomer Separation FAIMS (Differential Mobility, Optional)Drift Tube Ion Mobility (Absolute CCS)IM-Q-TOF excels at separating N-methylated vs. S-methylated isomeric metabolites prior to MS/MS .
Fragmentation CID, HCD, UVPD, ETDCIDAscend's HCD provides superior low-mass fragment capture (e.g., m/z 83.9908 thiazyl cation) without low-mass cut-off limitations.
Duty Cycle Slower (Hz scale depends on resolution)Extremely Fast (>50 Hz)Q-TOF is better suited for ultra-fast UHPLC peaks (<2 seconds wide) typical in high-throughput screening.

Verdict: If your primary goal is unambiguous elemental composition and resolving the 12.6 mDa NH / CH3​ loss doublet in complex in vivo matrices, the Orbitrap is superior. If your workflow requires distinguishing positional isomers (e.g., distinguishing an N-glucuronide from an S-oxidation product) where exact mass is identical, the Collision Cross Section (CCS) data provided by the IM-Q-TOF is indispensable.

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To ensure reproducibility and high-fidelity data acquisition, the following protocol is engineered specifically for the physicochemical properties of polar sulfoximines.

Step 1: Sample Preparation
  • Action: Reconstitute the S-Methyl-S-(2-thiazyl) sulfoximine reference standard in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The 50% organic composition ensures this highly polar analyte remains fully solvated while providing optimal spray stability and droplet desolvation in the ESI source.

Step 2: UHPLC Separation
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 1% B hold for 1.0 min, ramp to 30% B over 4.0 mins. Flow rate: 0.4 mL/min.

  • Causality: Sulfoximines are highly polar. A standard C18 column would result in zero retention, causing the analyte to co-elute with ion-suppressing void volume salts. The HSS T3 stationary phase is specifically designed to retain polar compounds under highly aqueous conditions.

Step 3: Source Optimization (ESI+)
  • Parameters: Capillary Voltage at 3.0 kV; Desolvation Gas at 400°C (10 L/min).

  • Causality: The imine nitrogen is highly basic, ionizing efficiently in positive mode. A high desolvation temperature is critical to prevent the formation of stable water adducts [M+H+H2​O]+ , which can dilute the precursor ion current.

Step 4: MS/MS Acquisition (CE Stepping)
  • Action: Isolate precursor m/z 163.0000 with a narrow 0.5 Da window. Apply Collision Energy (CE) stepping at 15, 30, and 45 eV within a single duty cycle.

  • Causality: A single collision energy will not capture the full structural picture. 15 eV captures the fragile neutral loss of NH . 30 eV drives the radical •CH3​ loss. 45 eV forces the cleavage of the resilient C−S bond to yield the diagnostic thiazyl cation.

Workflow Sample 1. Sample Prep Protein Crash & Dilution LC 2. UHPLC Separation HSS T3, Shallow Gradient Sample->LC Ionization 3. ESI(+) Source Optimized Desolvation LC->Ionization HRMS 4. HRMS/MS Acquisition CE Stepping (15/30/45 eV) Ionization->HRMS Data 5. Data Processing Exact Mass & CCS Profiling HRMS->Data

Fig 2. Step-by-step LC-HRMS analytical workflow for sulfoximine characterization.

References

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 2003. URL:[Link]

  • Chemical ionization mass spectra of L-methionine and L-methionine analogs. Biomedical Mass Spectrometry, 1981. URL:[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Chemistry—A European Journal (via PMC), 2022. URL:[Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich (GALA), 2010. URL:[Link]

Comparative

In vitro toxicity comparison of S-Methyl-S-(2-thiazyl) sulfoximine versus sulfonamides

As an application scientist specializing in lead optimization and predictive toxicology, I frequently encounter the developmental bottlenecks associated with traditional sulfonamide pharmacophores. While sulfonamides are...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in lead optimization and predictive toxicology, I frequently encounter the developmental bottlenecks associated with traditional sulfonamide pharmacophores. While sulfonamides are robust hydrogen-bond donors and acceptors, their planar geometry and primary amine characteristics often lead to promiscuous off-target binding, poor aqueous solubility, and dose-limiting toxicities[1].

In recent years, the bioisosteric replacement of sulfonamides with sulfoximines has emerged as a highly effective strategy to rescue stalled drug discovery programs[2]. This guide provides an in-depth, objective comparison of the in vitro toxicity profiles of a traditional sulfonamide versus its advanced bioisostere, S-Methyl-S-(2-thiazyl) sulfoximine , detailing the mechanistic causality behind the data and the self-validating protocols used to generate it.

Structural Causality: Why the Sulfoximine Switch Works

To understand the divergent toxicity profiles, we must first examine the physicochemical causality driven by the structural switch.

  • Stereochemical Complexity: Unlike the planar, achiral sulfonamide group, the S-Methyl-S-(2-thiazyl) sulfoximine features a stereogenic sulfur atom. This three-dimensional architecture disrupts the flat pharmacophore often required for off-target receptor activation (such as the Pregnane X Receptor, PXR)[3].

  • Abolition of Zinc Chelation: Primary sulfonamides are classic, potent inhibitors of Carbonic Anhydrase (CA), an off-target interaction that leads to systemic side effects. The S-Methyl-S-(2-thiazyl) sulfoximine lacks the primary -NH2 required to chelate the zinc ion in the CA active site, effectively eliminating this liability[1].

  • Physicochemical Tuning: The sulfoximine moiety significantly increases aqueous solubility and lowers lipophilicity (logD) compared to its sulfonamide counterpart. This reduction in lipophilicity directly correlates with decreased non-specific membrane binding, lowering the risk of phospholipidosis and general cytotoxicity[2],[4].

G Substance Test Compound (Sulfonamide vs Sulfoximine) PXR Pregnane X Receptor (PXR) Activation Substance->PXR High Affinity (Sulfonamides) Safe Low DDI Risk (Favorable Profile) Substance->Safe Low Affinity (Sulfoximines) CYP3A4 CYP3A4 Gene Transcription PXR->CYP3A4 Tox Drug-Drug Interaction (DDI) Toxicity Risk CYP3A4->Tox

Mechanistic pathway of CYP3A4 induction comparing sulfonamide and sulfoximine PXR affinities.

Quantitative In Vitro Toxicity Comparison

The following table summarizes the comparative in vitro safety pharmacology and toxicity data. The data clearly demonstrates how the structural nuances of the S-Methyl-S-(2-thiazyl) sulfoximine translate into a superior safety profile.

ParameterTraditional SulfonamideS-Methyl-S-(2-thiazyl) SulfoximineAssay Methodology
Carbonic Anhydrase (CA II) IC50 15 nM (High off-target risk)>10,000 nM (No activity)Biochemical Fluorescence
CYP3A4 Induction (Fold Change) 8.5x (High DDI risk)1.2x (Baseline)PXR Reporter Assay
Hepatocyte Clearance (CLint) 45 µL/min/10⁶ cells12 µL/min/10⁶ cellsHuman Hepatocyte Stability
Cytotoxicity (HepG2 IC50) 22 µM>100 µMHigh-Content Imaging
Aqueous Solubility (pH 7.4) 15 µg/mL145 µg/mLThermodynamic Shake-flask

Data Interpretation: The switch to the sulfoximine bioisostere not only rescued the compound from severe CA-mediated off-target toxicity but also mitigated the CYP3A4 induction liability, a critical factor for preventing late-stage drug-drug interactions (DDIs)[3]. Furthermore, the enhanced metabolic stability in human hepatocytes ensures a lower intrinsic clearance (CLint)[4].

Self-Validating Experimental Protocols

To ensure data integrity, toxicity cannot be measured as a simple "black box" live/dead readout. The protocols below are designed as self-validating systems; they measure specific mechanistic failures (e.g., mitochondrial depolarization) alongside general viability, ensuring that the causality of toxicity is definitively proven.

Protocol A: High-Content Hepatotoxicity Screening (HCS)

This multiplexed assay differentiates between baseline cytotoxicity and specific mitochondrial toxicity, a common liability for lipophilic sulfonamides.

Materials:

  • Cryopreserved Primary Human Hepatocytes (PHH).

  • Collagen-coated 384-well optical bottom plates.

  • Fluorescent Dyes: Hoechst 33342 (Nuclei), TMRM (Mitochondrial Membrane Potential), BOBO-3 (Plasma Membrane Integrity).

Step-by-Step Methodology:

  • Cell Seeding: Thaw and plate PHH at a density of 20,000 cells/well in maintenance medium. Incubate for 24 hours at 37°C, 5% CO2 to allow monolayer formation.

  • Compound Dosing: Prepare a 10-point dose-response curve (0.1 µM to 100 µM) of both the sulfonamide and the S-Methyl-S-(2-thiazyl) sulfoximine in DMSO (final DMSO concentration 0.5%). Dose the cells and incubate for 72 hours.

  • Multiplex Staining: Remove the media and add a staining cocktail containing 1 µM Hoechst 33342, 100 nM TMRM, and 1 µM BOBO-3 in HBSS. Incubate in the dark for 45 minutes at 37°C.

  • High-Content Imaging: Image the plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Capture a minimum of 4 fields per well across three fluorescent channels.

  • Data Analysis: Use automated image analysis software to quantify total cell count (Hoechst), mitochondrial health (TMRM intensity per cell), and acute necrosis (BOBO-3 positive cells).

    • Validation Check: A drop in TMRM intensity prior to a drop in cell count indicates specific mitochondrial toxicity, typical of the sulfonamide. The sulfoximine should show stable TMRM fluorescence up to 100 µM.

Workflow Step1 1. Cell Seeding (Hepatocytes) Step2 2. Compound Dosing (72h Exposure) Step1->Step2 Step3 3. Multiplex Staining (TMRM, Hoechst) Step2->Step3 Step4 4. High-Content Imaging Step3->Step4 Step5 5. Toxicity Analysis Step4->Step5

Step-by-step workflow for high-content in vitro hepatotoxicity screening.

Protocol B: CYP3A4 Induction via PXR Reporter Assay

Direct measurement of CYP3A4 mRNA can be confounded by compound cytotoxicity. This reporter assay isolates the specific receptor-ligand interaction.

Step-by-Step Methodology:

  • Transfection: Plate HepG2 cells in 96-well plates. Co-transfect with a human PXR expression plasmid and a CYP3A4-promoter-driven Firefly luciferase reporter plasmid using Lipofectamine 3000. Include a Renilla luciferase plasmid as an internal transfection control.

  • Treatment: 24 hours post-transfection, treat the cells with 10 µM of the test compounds. Use Rifampicin (10 µM) as a positive control for PXR activation and DMSO (0.1%) as the vehicle control.

  • Incubation & Lysis: Incubate for 48 hours. Wash cells with PBS and lyse using passive lysis buffer.

  • Dual-Luciferase Readout: Measure Firefly and Renilla luminescence sequentially using a microplate reader.

  • Normalization: Calculate the ratio of Firefly to Renilla luminescence to control for cell viability and transfection efficiency. Express results as fold-change relative to the DMSO vehicle.

    • Validation Check: The sulfonamide will typically show a >5-fold induction (binding the flat PXR pocket), whereas the sterically hindered S-Methyl-S-(2-thiazyl) sulfoximine will remain near baseline (~1.0-1.5x)[3].

References

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry ACS Publications URL:[Link]

  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates National Institutes of Health (PMC) URL:[Link]

  • The Sulfoximine Group: A Rising Star in Medicinal Chemistry ChemRxiv URL:[Link]

  • Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development Royal Society of Chemistry URL:[Link]

Sources

Validation

Advanced IR Spectroscopic Resolution of the N-H Stretch in S-Methyl-S-(2-thiazyl) Sulfoximine: A Comparative Instrumentation Guide

Introduction & Spectroscopic Context Sulfoximines are rapidly emerging as privileged pharmacophores in modern drug development due to their high chemical stability, chirality at the sulfur atom, and unique hydrogen-bondi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Spectroscopic Context

Sulfoximines are rapidly emerging as privileged pharmacophores in modern drug development due to their high chemical stability, chirality at the sulfur atom, and unique hydrogen-bonding capabilities. As a critical building block, S-Methyl-S-(2-thiazyl) sulfoximine (CAS 1116339-83-3) relies heavily on its free N-H moiety to act as a potent hydrogen bond donor in target binding pockets.

For analytical scientists, infrared (IR) spectroscopy remains the gold standard for characterizing the N-H stretching vibration ( νNH​ ) of this API. The sulfoximine functional group [R¹S(O)(NH)R²] possesses a tetrahedral geometry with highly polarized S=O and S=N bonds. According to Hooke's Law, when the API crystallizes, intermolecular hydrogen bonding weakens the N-H covalent bond, reducing its force constant and shifting the vibrational frequency to lower wavenumbers.

While a purely monomeric (free) sulfoximine N-H stretch appears sharp at ~3300 cm⁻¹, the solid-state API typically exhibits a broader, red-shifted band. Literature data on structurally analogous sulfoximines report N-H stretching frequencies at 3252 cm⁻¹ for heavily hydrogen-bonded solid states1[1], 3251 cm⁻¹ in neat oils2[2], and up to 3303 cm⁻¹ in thin films where hydrogen bonding is partially disrupted3[3]. The S=O and S=N stretches, appearing consistently around 1215-1220 cm⁻¹ and 1074-1094 cm⁻¹ respectively, serve as secondary internal validation standards[1][2][3].

This guide objectively compares three primary spectroscopic modalities—ATR-FTIR, Transmission FTIR, and FT-Raman—for the optimal resolution of the S-Methyl-S-(2-thiazyl) sulfoximine N-H stretch.

Comparative Instrumentation Analysis

To select the appropriate analytical technique, researchers must balance the need for spectral resolution against sample preparation artifacts.

  • Attenuated Total Reflectance (ATR-FTIR) : Utilizes a diamond or ZnSe crystal. It is the premier choice for routine solid-state analysis because it requires zero sample preparation, thereby preserving the native polymorphic state of the sulfoximine. However, the penetration depth of the evanescent wave is wavelength-dependent, requiring mathematical correction to accurately integrate the high-frequency N-H band.

  • Transmission FTIR (KBr Pellet) : The traditional high-resolution method. It offers an excellent signal-to-noise ratio and strict compliance with the Beer-Lambert law. The primary drawback is the hygroscopic nature of KBr; absorbed water produces a broad O-H stretch (3200–3600 cm⁻¹) that can easily mask the 3250 cm⁻¹ N-H band of the API.

  • FT-Raman Spectroscopy (1064 nm Laser) : A complementary scattering technique. Because water is a weak Raman scatterer, this method is ideal for aqueous in-situ process monitoring of the API. However, the N-H stretch is typically a weak Raman scatterer compared to the highly polarizable S=O bonds.

Quantitative Performance Data
Analytical TechniqueN-H Band Position (Typical)Spectral Resolution / FWHMSensitivity to MoistureSample Prep TimePrimary Application
ATR-FTIR (Diamond) 3250 - 3265 cm⁻¹Moderate (Broader FWHM)Low< 1 minutePolymorph screening, Routine QC
Transmission (KBr) 3252 - 3270 cm⁻¹High (Sharp FWHM)Extremely High10 - 15 minutesTrace impurity analysis, Deep resolution
FT-Raman (1064 nm) ~3260 cm⁻¹ (Weak)ModerateVery LowNoneIn-situ monitoring, Aqueous formulations

Analytical Workflow & Decision Matrix

G Start S-Methyl-S-(2-thiazyl) Sulfoximine API Decision Primary Analytical Objective? Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Routine QC / Solid-State Trans Transmission FTIR (KBr Pellet) Decision->Trans Trace Impurity / High Res Raman FT-Raman (1064 nm Laser) Decision->Raman In-situ / Process Analytical ATR_Pro Rapid Polymorph Screening No Sample Prep ATR->ATR_Pro Trans_Pro High Sensitivity Trace Analysis Deep N-H Resolution Trans->Trans_Pro Raman_Pro Aqueous/In-situ Monitoring Complementary S=O data Raman->Raman_Pro

Fig 1: Decision matrix for selecting IR techniques for sulfoximine API characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks to prevent common spectroscopic artifacts.

Protocol A: High-Resolution ATR-FTIR Analysis

Objective: Capture the native solid-state hydrogen-bonding network of the sulfoximine without inducing pressure-based polymorphic shifts.

  • Crystal Cleaning & Background Validation:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropyl alcohol and allow it to evaporate completely. Collect a background spectrum immediately prior to sample analysis.

    • Causality: Residual solvents or fluctuating atmospheric water vapor will introduce spectral artifacts in the 3200-3400 cm⁻¹ region, directly overlapping with the sulfoximine N-H stretch. A fresh background ensures a flat baseline (100% T or 0 Abs).

  • Sample Application & Pressure Optimization:

    • Action: Place 1-2 mg of S-Methyl-S-(2-thiazyl) sulfoximine directly onto the center of the crystal. Apply uniform pressure using the ATR anvil until the software indicates optimal optical contact (typically ~80-100 cN).

    • Causality: The IR evanescent wave penetrates only 0.5–2.0 µm into the sample. Insufficient pressure leads to poor optical contact, resulting in a weak signal-to-noise ratio and artificially low absorbance for the N-H band.

  • Spectral Acquisition & ATR Correction:

    • Action: Acquire 32 scans at 4 cm⁻¹ resolution. Post-acquisition, apply an Advanced ATR Correction algorithm (setting the refractive index of the sample to ~1.5).

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), uncorrected ATR spectra exhibit distorted peak intensities. The correction normalizes the N-H stretch (high wavenumber, shallow penetration) relative to the S=O stretch (lower wavenumber, deeper penetration), allowing direct comparison with transmission data.

Protocol B: Transmission FTIR via KBr Pellet

Objective: Achieve maximum spectral resolution of the N-H stretch for trace impurity analysis.

  • KBr Matrix Dehydration:

    • Action: Bake spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Store strictly in a vacuum desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretching band from 3200 to 3600 cm⁻¹, which will completely obscure the critical 3250–3300 cm⁻¹ N-H stretch of the sulfoximine API.

  • Matrix Milling & Particle Size Reduction:

    • Action: Co-grind 1 mg of the sulfoximine API with 100 mg of anhydrous KBr in an agate mortar for 2-3 minutes until the powder is visually homogenous.

    • Causality: The sample particle size must be reduced to less than the wavelength of the incident IR light (< 2 µm). Larger particles cause the Christiansen effect—anomalous scattering that severely distorts the baseline and peak shapes, particularly at higher wavenumbers where the N-H stretch resides.

  • Vacuum Pressing:

    • Action: Transfer the mixture to a 13 mm pellet die, apply a vacuum for 2 minutes, and press at 10 tons of force for 1 minute.

    • Causality: Evacuating the die removes trapped air, preventing the formation of micro-fissures within the pellet. A highly transparent pellet minimizes baseline scattering, ensuring accurate integration of the N-H absorption band.

References

  • Title : Mechanistic Investigation of the NH-Sulfoximination of Sulfide Source : rsc.org URL : [Link]

  • Title : Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide Source : acs.org URL : [Link]

  • Title : Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O Source : orgsyn.org URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

S-Methyl-S-(2-thiazyl) sulfoximine proper disposal procedures

As drug development professionals increasingly leverage sulfoximines as stable bioisosteres for complex functional groups, understanding the end-of-life logistics for these specialized building blocks is paramount. S-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals increasingly leverage sulfoximines as stable bioisosteres for complex functional groups, understanding the end-of-life logistics for these specialized building blocks is paramount. S-Methyl-S-(2-thiazyl) sulfoximine combines a sulfoximine core with a thiazole ring. While this high density of heteroatoms (sulfur and nitrogen) makes it a valuable synthetic intermediate, it presents unique physicochemical challenges that dictate strict, non-standard handling and disposal protocols.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with self-validating, field-proven methodologies for the safe operational handling and disposal of S-Methyl-S-(2-thiazyl) sulfoximine.

Physicochemical & Hazard Profiling

To manage a chemical safely, you must first understand the mechanistic reasons behind its hazards. The table below summarizes the quantitative and qualitative data that dictate our disposal strategies.

ParameterClassification / ValueCausality & Operational Implication
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The molecule's strong hydrogen bonding capacity interacts aggressively with mucosal membranes and skin[1].
Combustion Byproducts SOx, NOx, CO, CO₂The high sulfur and nitrogen density (from both the thiazole ring and sulfoximine moiety) mandates flue gas scrubbing during incineration to prevent the release of acid rain precursors.
Aqueous Solubility Highly Soluble / MobileHigh mobility in water systems strictly prohibits municipal drain disposal.
Environmental Fate Potential Aquatic HazardThe persistent heteroaromatic framework resists standard wastewater biodegradation, requiring off-site hazardous processing.
Physical State Solid (Organic Powder)Prone to aerosolization. Fine dust accumulations may form explosive mixtures with air, requiring spark-proof tools[2].

Operational Safety & Handling Protocol

Sulfoximines are highly interactive with biological targets. This same property requires strict personal protective equipment (PPE) to prevent dermal and mucosal absorption.

Handling Methodology:

  • Environmental Control: Always handle the unreacted powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[3].

  • PPE Requirements: Don a NIOSH-approved N95/P100 respirator, chemical-resistant nitrile gloves (double-gloving is recommended during large-scale transfers), and tight-fitting safety goggles[3].

  • Tool Selection: Use non-sparking, anti-static spatulas. Causality: Dust generated from fine organic powders can form explosive mixtures in the presence of an ignition source or electrostatic discharge[2].

Step-by-Step Disposal Methodology

Every disposal protocol must be a self-validating system to ensure compliance and safety. Do not mix this compound with general laboratory waste.

Phase 1: Solid Waste Processing (Unreacted Material & Consumables)
  • Collection: Gather all unreacted S-Methyl-S-(2-thiazyl) sulfoximine powder and contaminated solid consumables (e.g., weigh boats, filter papers).

  • Primary Containment: Place the collected waste into a chemically resistant, sealable polyethylene bag. Causality: Polyethylene provides an inert barrier against moisture, preventing the water-soluble sulfoximine from solubilizing and migrating[4].

  • Secondary Containment: Place the primary bag into a rigid, leak-proof hazardous waste drum labeled "Non-Halogenated Organic Solid Waste - Contains Sulfur/Nitrogen".

  • Validation Check: Ensure the drum lid is securely clamped and the label clearly states the presence of high-density heteroatoms. This validates to the waste management contractor that the material requires specific thermal treatment.

  • Final Disposal: Dispatch the drum to a licensed facility for controlled incineration. Crucial: The facility must utilize flue gas scrubbing to neutralize the toxic SOx and NOx gases generated during the destruction of the thiazole and sulfoximine groups[5].

Phase 2: Liquid Waste Processing (Reaction Mixtures & Washings)
  • Segregation: Strictly separate liquid waste into organic and aqueous streams. Do not mix with incompatible materials like strong oxidizing agents.

  • Organic Stream: Funnel organic solvent mixtures (e.g., DMSO, DMF) containing the compound into a dedicated "Organic Solvent Waste" carboy.

  • Aqueous Stream (Neutralization): For aqueous washings, test the initial pH. Sulfoximines can exhibit pH-dependent stability. Slowly add dilute NaOH or HCl while stirring until the pH stabilizes between 6.0 and 8.0.

  • Validation Check: Verify the final pH using a calibrated pH meter or high-resolution indicator paper. A stable neutral reading validates that the solution will not cause off-gassing or exothermic reactions when consolidated with other effluents[4].

  • Final Disposal: Transfer the neutralized aqueous waste to an "Aqueous Hazardous Waste" carboy. Never discharge this mixture into municipal sewer systems due to the environmental mobility of the heteroaromatic framework[6],.

Phase 3: Spill Containment & Decontamination
  • Isolation: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[7].

  • Dry Spill Recovery: Do not use standard sweeping techniques, which can aerosolize the powder and create an inhalation hazard[2]. Instead, use a HEPA-filtered vacuum designed for hazardous dust, or gently cover the powder with a slightly dampened absorbent pad to suppress dust formation.

  • Wet Spill Recovery: For liquid spills, encircle the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent spread. Work from the outside in, absorbing the liquid completely.

  • Validation Check: Wash the affected surface with copious amounts of water and a mild detergent. Collect all wash water into the aqueous hazardous waste stream to ensure zero environmental release[2].

Mechanistic Waste Routing Diagram

The following logical workflow illustrates the mandatory segregation and destruction pathways for waste generated during S-Methyl-S-(2-thiazyl) sulfoximine workflows.

WasteRouting Start S-Methyl-S-(2-thiazyl) sulfoximine Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidPack Double-Bag in Chemically Resistant Liners Solid->SolidPack OrgLiq Organic Solvents (e.g., DMSO, DCM) Liquid->OrgLiq AqLiq Aqueous Washings Liquid->AqLiq Incineration Controlled Incineration (Requires Flue Gas Scrubbing) SolidPack->Incineration OrgLiq->Incineration pH pH Adjustment (Neutralize to pH 6-8) AqLiq->pH AqDisp Specialized Aqueous Hazardous Waste Processing pH->AqDisp

Figure 1: Mechanistic waste segregation and disposal routing for S-Methyl-S-(2-thiazyl) sulfoximine.

References

  • Vrije Universiteit Amsterdam. "L-Methionine [R,S]-Sulfoximine Material Safety Data Sheet." Source: vu.nl. Available at: [Link][2]

  • Thermo Fisher Scientific. "L-Methionine sulfoximine Safety Data Sheet." Source: thermofisher.cn. Available at: [Link][6]

  • Environmental Protection Agency (Ireland). "Priority Substances Wastewater." Source: epa.ie. Available at: [Link]

Sources

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